Methyl fluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.17x10+5 mg/l at 25 °c (est)soluble in waterslightly soluble in petroleum ether. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYSQHLLIHSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073185 | |
| Record name | Methyl fluoroacetate | |
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Molecular Weight |
92.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
104.5 °C | |
| Record name | Methyl fluoroacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Slightly soluble in petroleum ether | |
| Record name | Methyl fluoroacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C, Density: 1.51 at 15 °C | |
| Record name | Methyl fluoroacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Mobile liquid | |
CAS No. |
453-18-9 | |
| Record name | Methyl fluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl fluoroacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl fluoroacetate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | Methyl fluoroacetate | |
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| Record name | Methyl fluoroacetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL FLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO8U9H1FAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl fluoroacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-35 °C | |
| Record name | Methyl fluoroacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fluoroacetate (MFA) is a highly toxic ester of fluoroacetic acid. Despite its toxicity, its unique chemical properties make it a subject of interest in various research fields, including as a precursor in the synthesis of fluorinated compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an examination of its primary mechanism of toxicity. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.
Core Physicochemical Properties
This compound is a colorless liquid with a faint, fruity odor. Its key physical and chemical identifiers are summarized below.
Table 1: General and Chemical Identifiers of this compound
| Property | Value |
| IUPAC Name | Methyl 2-fluoroacetate |
| Synonyms | Methyl 2-fluoroethanoate, Fluoroacetic acid methyl ester |
| CAS Number | 453-18-9 |
| Molecular Formula | C₃H₅FO₂ |
| Molecular Weight | 92.07 g/mol |
| Appearance | Colorless liquid |
| Odor | Odorless to faint fruity smell |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound, crucial for its handling, application, and safety considerations in a laboratory setting.
Table 2: Thermodynamic and Physical Properties of this compound
| Property | Value | Temperature (°C) | Pressure |
| Boiling Point | 104.5 °C.[1] | - | 760 mmHg |
| Melting Point | -35.0 °C.[1] | - | - |
| Density | 1.1744 g/cm³.[2] | 20 | - |
| Vapor Pressure | 31 mmHg | 25 | - |
| Flash Point | -32 °C.[1] | - | - |
| Refractive Index | 1.37 | 20 | - |
Table 3: Solubility and Partitioning of this compound
| Property | Value | Conditions |
| Solubility in Water | 117 g/L.[1] | 25 °C |
| Solubility in Organic Solvents | Slightly soluble in petroleum ether.[1] | - |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below. These protocols are based on established laboratory techniques.
Synthesis of this compound
A common method for the synthesis of this compound is the nucleophilic substitution reaction between methyl chloroacetate and potassium fluoride.[3][4][5][6]
Objective: To synthesize this compound from methyl chloroacetate and potassium fluoride.
Materials:
-
Methyl chloroacetate
-
Potassium fluoride (anhydrous)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Reaction vessel equipped with a stirrer, heater, and condenser
-
Separation funnel
-
Distillation apparatus
Procedure:
-
In a reaction vessel, add anhydrous potassium fluoride and a phase-transfer catalyst to the solvent (DMF).
-
Stir the mixture and heat it to the reaction temperature (typically between 60-110°C).[3][6]
-
Slowly add methyl chloroacetate to the heated mixture while stirring continuously. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Continue the reaction for several hours (e.g., 2.5-5 hours) until completion, which can be monitored by techniques like gas chromatography.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid potassium chloride byproduct and any unreacted potassium fluoride.
-
The filtrate, containing this compound, solvent, and any unreacted starting material, is then subjected to distillation to isolate the pure this compound. The fraction collected at the boiling point of this compound (104.5°C) is the desired product.[1]
Synthesis workflow for this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of liquid.[7][8][9][10]
Objective: To determine the boiling point of this compound using a micro-scale technique.
Materials:
-
This compound (sample)
-
Capillary tube (sealed at one end)
-
Small test tube or melting point capillary tube
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus)
-
Rubber band or wire to attach the capillary to the thermometer
Procedure:
-
Add a small amount (a few drops) of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., mineral oil) or place it in a melting point apparatus.
-
Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Melting Point (Capillary Method)
As this compound is a liquid at room temperature, this protocol would be applicable after freezing the sample.[2][11][12][13][14]
Objective: To determine the melting point of solidified this compound.
Materials:
-
Frozen this compound (sample)
-
Capillary tube (sealed at one end)
-
Melting point apparatus or a heating bath setup
-
Thermometer
Procedure:
-
Finely powder a small amount of the frozen this compound.
-
Pack the powdered solid into the capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[15][16][17][18][19]
Objective: To determine the density of this compound using a pycnometer.
Materials:
-
Pycnometer
-
Analytical balance
-
This compound (sample)
-
Distilled water (for calibration)
-
Thermometer
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_water).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat step 3 to obtain the weight of the pycnometer filled with the sample (m_sample).
-
The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility in Water (Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[20][21][22][23][24]
Objective: To determine the solubility of this compound in water.
Materials:
-
This compound
-
Distilled water
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical method for determining the concentration of this compound (e.g., gas chromatography)
-
Centrifuge
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Place the flask in a constant temperature bath (e.g., 25°C) and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After stirring, allow the mixture to stand in the constant temperature bath for a period to allow for phase separation.
-
To ensure complete separation of the undissolved this compound, centrifuge a sample of the aqueous phase.
-
Carefully take an aliquot of the clear aqueous supernatant.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method.
-
The determined concentration represents the water solubility of this compound at the experimental temperature.
Mechanism of Toxicity: Inhibition of the Krebs Cycle
The high toxicity of this compound stems from its metabolic conversion into a potent inhibitor of a key enzyme in cellular respiration. This process is often referred to as "lethal synthesis."
Upon entering the body, this compound is hydrolyzed to fluoroacetate. Fluoroacetate is then converted to fluoroacetyl-CoA, which can condense with oxaloacetate to form fluorocitrate. Fluorocitrate is a structural analog of citrate and acts as a competitive inhibitor of the enzyme aconitase in the Krebs (citric acid) cycle. The inhibition of aconitase leads to a blockage of the Krebs cycle, causing an accumulation of citrate and a depletion of cellular energy (ATP), ultimately leading to cell death.
Inhibition of the Krebs cycle by this compound.
Chemical Reactivity and Stability
This compound is stable under normal conditions. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][25] In the presence of strong acids or bases, it can be hydrolyzed to fluoroacetic acid and methanol. It is incompatible with strong oxidizing agents. Upon decomposition, it can emit toxic fumes of fluoride.
Safety and Handling
This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][25] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] Due to its high toxicity by ingestion, inhalation, and skin absorption, any exposure should be treated as a medical emergency.
Disclaimer: This document is intended for informational purposes for research and development professionals and does not constitute a safety manual. Always consult the relevant Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols when handling this substance.[1][25][26][27]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 4. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. scribd.com [scribd.com]
- 9. chemconnections.org [chemconnections.org]
- 10. chymist.com [chymist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thinksrs.com [thinksrs.com]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
- 17. ised-isde.canada.ca [ised-isde.canada.ca]
- 18. scribd.com [scribd.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. scribd.com [scribd.com]
- 21. oecd.org [oecd.org]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. oecd.org [oecd.org]
- 24. rivm.nl [rivm.nl]
- 25. tcichemicals.com [tcichemicals.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Mechanism of Action of Methyl Fluoroacetate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound, historically used as a rodenticide and studied as a potential chemical warfare agent. Its profound biological activity stems from a process termed "lethal synthesis," whereby the relatively inert parent molecule is metabolized into a potent and specific inhibitor of a critical cellular enzyme. This guide provides a detailed technical overview of the molecular mechanism of action of this compound, its metabolic activation, the resulting biochemical consequences, and relevant toxicological data. It also outlines key experimental protocols for studying its effects, aiming to furnish researchers and drug development professionals with a comprehensive understanding of this classic metabolic poison.
Core Mechanism of Action: Lethal Synthesis and Aconitase Inhibition
The toxicity of this compound is not direct but is a consequence of its metabolic conversion into fluorocitrate, a process that irreversibly disrupts cellular respiration.[1][2] This multi-step mechanism is a classic example of lethal synthesis, where a cell's own enzymatic machinery transforms a xenobiotic into a toxic metabolite.[2]
-
Hydrolysis: Upon entering a biological system, this compound is first hydrolyzed by esterases to produce fluoroacetic acid (fluoroacetate). This initial step removes the methyl group, unmasking the active toxicant.[2]
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate is structurally similar to acetate and is recognized by cellular enzymes.[3] Within the mitochondrial matrix, acetyl-CoA synthetase activates fluoroacetate by converting it into fluoroacetyl-CoA.[4]
-
Condensation to Fluorocitrate: In the first step of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), the enzyme citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate. This reaction normally produces citrate, but in this case, it yields the toxic metabolite, (-)-erythro-2-fluorocitrate.[2][3][4] It is estimated that only a small fraction, perhaps less than 3%, of the initial fluoroacetate dose is converted to fluorocitrate.[3]
-
Aconitase Inhibition: Fluorocitrate acts as a potent inhibitor of aconitase, the second enzyme in the Krebs cycle which is responsible for the isomerization of citrate to isocitrate.[1][2][4] Fluorocitrate binds tightly to the enzyme, effectively halting the cycle.[5][6] The inhibition is complex; fluorocitrate acts as a mechanism-based inhibitor, being first converted by aconitase to fluoro-cis-aconitate, which then hydrates and loses fluoride to form 4-hydroxy-trans-aconitate, a species that binds very tightly but non-covalently to the enzyme's active site.[5][6]
This enzymatic blockade is the central event in this compound toxicity, leading to a cascade of downstream metabolic disturbances.
Biochemical and Physiological Consequences
The inhibition of aconitase triggers a series of profound and deleterious biochemical changes that culminate in systemic toxicity.
-
Citrate Accumulation: The most immediate consequence of aconitase blockage is the massive accumulation of citrate in the mitochondria, as it can no longer be converted to isocitrate.[2] This citrate buildup is a hallmark of fluoroacetate poisoning and can be detected in various tissues and plasma.[2][7] Metabolically active tissues like the heart, kidney, and spleen tend to accumulate the most citrate.[2]
-
Energy Depletion: Halting the Krebs cycle prevents the generation of reducing equivalents (NADH and FADH₂) necessary for oxidative phosphorylation. This severely impairs the production of ATP, leading to a cellular energy crisis.[3][8] Tissues with high energy demands, such as the central nervous system (CNS) and the heart, are particularly vulnerable.[9]
-
Metabolic Acidosis: With aerobic respiration crippled, cells shift to anaerobic metabolism to generate ATP, leading to the production and accumulation of lactic acid and subsequent metabolic acidosis.[8]
-
Hypocalcemia: Citrate is a known calcium chelator. The significant increase in citrate concentrations in the plasma can lead to hypocalcemia (reduced blood calcium levels).[8] This effect is thought to contribute significantly to the neurological symptoms of poisoning, including tremors, tetany, and convulsions.[7][10]
-
Systemic Effects: The combination of cellular energy deprivation, acidosis, and ion imbalance affects multiple organ systems. The primary targets are the CNS and the cardiovascular system.[2] Clinical signs often have a characteristic latent period of 30 minutes to several hours post-exposure, which corresponds to the time required for the lethal synthesis of fluorocitrate.[2][8] Symptoms include nausea, convulsions, ventricular fibrillation, and progressive respiratory depression, ultimately leading to death.[2][11]
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum citrate as a peripheral indicator of fluoroacetate and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. escholarship.org [escholarship.org]
- 10. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Toxicological Profile of Methyl Fluoroacetate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methyl fluoroacetate (MFA) is an extremely toxic compound. This document is intended for informational purposes for qualified researchers and professionals in controlled laboratory settings. Strict adherence to all applicable safety regulations and guidelines is mandatory when handling this substance.
Introduction
This compound (MFA) is the methyl ester of fluoroacetic acid, an organofluorine compound with the chemical formula FCH₂CO₂CH₃.[1] It is a colorless and odorless liquid at room temperature.[1] Historically, MFA has been used as a rodenticide and was investigated as a potential chemical warfare agent due to its high toxicity.[1][2] In the laboratory, it serves as a chemical reagent and a precursor in the synthesis of other fluorinated compounds. Given its extreme toxicity, a thorough understanding of its toxicological profile is paramount for safe handling and use in a research environment. This guide provides a comprehensive overview of the toxicology of this compound, including its mechanism of action, toxicity data, metabolic pathways, and essential safety protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃H₅FO₂ | [1] |
| Molar Mass | 92.069 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Odorless or faint fruity | [1] |
| Boiling Point | 104.5 °C | [1] |
| Melting Point | -35.0 °C | [1] |
| Solubility in Water | 117 g/L at 25 °C | [1] |
| Vapor Pressure | 31 mmHg at 25 °C (estimated) | [1] |
| CAS Number | 453-18-9 | [1] |
Mechanism of Action: "Lethal Synthesis"
The toxicity of this compound is not inherent to the molecule itself but is a result of a process known as "lethal synthesis." Once in the body, MFA is metabolized to a highly toxic compound, fluorocitrate, which disrupts cellular respiration.
The key steps in the mechanism of action are as follows:
-
Hydrolysis: this compound is first hydrolyzed to fluoroacetic acid.
-
Conversion to Fluoroacetyl-CoA: Fluoroacetic acid is then converted to fluoroacetyl-coenzyme A (F-CoA) by the enzyme acetyl-CoA synthetase.
-
Formation of Fluorocitrate: F-CoA enters the Krebs cycle (citric acid cycle) and condenses with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate synthase.
-
Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate in the Krebs cycle.
-
Disruption of the Krebs Cycle: The inhibition of aconitase leads to a blockage of the Krebs cycle, causing an accumulation of citrate in the tissues and a halt in cellular energy production (ATP synthesis).[2] This disruption of cellular respiration ultimately leads to cell death.
The primary target organs are those with high energy demands, such as the central nervous system and the heart.
Toxicological Data
This compound is highly toxic via oral, inhalation, and subcutaneous routes of administration. The toxicity varies significantly between species.
Acute Toxicity
The acute toxicity of this compound is characterized by a latent period of 30 minutes to 2 hours, followed by symptoms such as restlessness, convulsions, and respiratory failure.[3]
Table 2: Acute Toxicity of this compound in Various Species
| Species | Route | LD₅₀ (mg/kg) | Reference |
| Mouse | Oral | 6-7 | |
| Mouse | Subcutaneous | 5 | |
| Rat | Inhalation (5 min) | 450 mg/m³ | [1] |
| Dog | Oral/Subcutaneous | 0.1 | [1] |
| Guinea Pig | Oral/Subcutaneous | 0.3-0.4 | |
| Cat | Oral/Subcutaneous | 0.5 | |
| Rabbit | Oral/Subcutaneous | 0.5-0.7 | |
| Goat | Oral/Subcutaneous | 0.6 | |
| Horse | Intravenous | 1.5 | [3] |
| Monkey | Oral/Subcutaneous | 10-12 | [1] |
In Vitro Cytotoxicity
Data on the in vitro cytotoxicity of this compound on specific cell lines is limited in publicly available literature. However, based on its mechanism of action, MFA is expected to be cytotoxic to all metabolically active cell types. The cytotoxicity would be dependent on the cell line's metabolic rate and its ability to convert MFA to fluorocitrate.
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic data for this compound is not extensively documented. It is presumed to be rapidly absorbed and distributed throughout the body. The primary metabolic pathway involves its conversion to the toxic metabolite, fluorocitrate.
Detoxification
The detoxification of this compound is primarily mediated by glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to MFA, leading to its defluorination.[4] The liver is the main site of this detoxification process.
Experimental Protocols
The following are representative protocols for key experiments related to the toxicological assessment of this compound. These should be adapted and validated for specific laboratory conditions.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol outlines a procedure for assessing the acute oral toxicity of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Wistar rats (typically female)
-
Oral gavage needles
-
Cages and appropriate housing
-
Calibrated balance
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (with access to water) before dosing.[5]
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test substance to each animal using a gavage needle. The dose volume should not exceed 1 mL/100 g of body weight for aqueous solutions.[6]
-
Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days.[7] Record all clinical signs of toxicity, including changes in behavior, convulsions, and respiratory distress.
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.[7]
-
Mortality: Record the number of mortalities in each dose group.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.[7]
-
Data Analysis: Analyze the data to determine the LD₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for assessing the cytotoxicity of this compound in a human liver cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MFA) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[9]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Safe Handling and Emergency Procedures
Due to its extreme toxicity, this compound must be handled with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
-
Gloves: Wear impervious gloves (e.g., nitrile) at all times.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.
-
Respiratory Protection: Work in a certified chemical fume hood. In case of potential exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is required.
Spill and Decontamination Procedures
-
Spill: In case of a spill, evacuate the area immediately. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for hazardous waste disposal.[7] The area should then be decontaminated with a suitable decontamination solution.
-
Decontamination: Surfaces can be decontaminated with a solution of sodium hypochlorite followed by a thorough rinse with water.
Emergency Procedures
-
Inhalation: Move the person to fresh air immediately and call for emergency medical assistance.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Conclusion
This compound is a highly toxic compound that requires stringent safety precautions for its handling and use in a laboratory setting. Its toxicity is mediated through the "lethal synthesis" of fluorocitrate, which inhibits the Krebs cycle and leads to cellular energy depletion. A comprehensive understanding of its toxicological profile, including its mechanism of action, toxicity data, and metabolic pathways, is essential for researchers and professionals working with this substance. The experimental protocols provided in this guide offer a framework for the toxicological assessment of this compound, and the safety procedures outlined are critical for minimizing the risk of exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Flavone acetic acid pharmacokinetics in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The toxicology and pharmacology of this compound (mfa) in animals, with some notes on experimental therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Historical Review of Methyl Fluoroacetate: From Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound that has played a significant, albeit often controversial, role in the history of chemistry and toxicology. First synthesized in the late 19th century, its potent biological activity quickly led to its investigation for various applications, most notably as a powerful rodenticide. However, its extreme toxicity also prompted its consideration as a chemical warfare agent. In more recent times, this compound has found utility as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can impart unique and beneficial properties to molecules. This technical guide provides a comprehensive historical review of the discovery, synthesis, and diverse applications of this compound, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the chemical and biomedical sciences.
Discovery and Early Synthesis
This compound was first synthesized in 1896 by the Belgian chemist Frédéric Swarts, a pioneer in the field of organofluorine chemistry.[1] Swarts' initial method was a halogen exchange reaction, a process that would become a fundamental technique in the synthesis of organofluorine compounds.
Historical Synthesis Protocol: The Swarts Reaction
The original synthesis of this compound by Swarts involved the reaction of methyl iodoacetate with silver fluoride.[1] This method, while groundbreaking for its time, was inefficient and costly due to the use of a silver salt.
Experimental Protocol:
-
Reactants: Methyl iodoacetate and Silver(I) fluoride (AgF).
-
Procedure: Methyl iodoacetate is treated with a suspension of silver fluoride in an appropriate solvent. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the iodine atom with fluorine.
-
Workup: Following the reaction, the insoluble silver iodide is removed by filtration. The resulting solution is then subjected to distillation to isolate the volatile this compound.
-
Reaction: ICH₂COOCH₃ + AgF → FCH₂COOCH₃ + AgI
While historically significant, this method is no longer in common use due to the high cost of silver fluoride and the development of more economical and efficient synthetic routes.
Physicochemical and Toxicological Properties
This compound is a colorless liquid with a faint, fruity odor.[2] It is highly volatile and soluble in water. The defining characteristic of this compound is its extreme toxicity to mammals, a property that has dictated its primary historical application and the stringent safety precautions required for its handling.
Quantitative Toxicity Data
The toxicity of this compound varies significantly across different species and routes of exposure. The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) data.
| Species | Route of Administration | LD50/LC50 | Reference |
| Mammals | |||
| Human (male) | Oral (TDLo) | 0.65 mg/kg | [3] |
| Rat | Oral (LD50) | 3.5 mg/kg | [3] |
| Rat | Inhalation (LC50) | 300 mg/m³ (10 min) | [3] |
| Mouse | Oral (LD50) | 6 mg/kg | [2] |
| Mouse | Subcutaneous (LD50) | 5 mg/kg | [1] |
| Rabbit | Dermal (LD50) | 20 mg/kg | [3] |
| Dog | Oral (LD50) | 0.1 mg/kg | [2] |
| Guinea Pig | Oral (LD50) | Data not consistently reported | |
| Cat | Oral (LD50) | Data not consistently reported | |
| Goat | Oral (LD50) | Data not consistently reported | |
| Horse | Oral (LD50) | Data not consistently reported | |
| Monkey | Oral (LD50) | 10-12 mg/kg | [2] |
| Other | |||
| Data for other species is limited |
TDLo: Lowest published toxic dose
Mechanism of Action: The "Lethal Synthesis"
The profound toxicity of this compound is a result of a process termed "lethal synthesis." Upon entering the body, it is metabolized into a highly toxic compound that disrupts a fundamental cellular process, the citric acid cycle (TCA cycle).
-
Hydrolysis: this compound is first hydrolyzed to fluoroacetic acid.
-
Conversion to Fluoroacetyl-CoA: Fluoroacetic acid is then converted to fluoroacetyl-CoA by acetyl-CoA synthetase.
-
Condensation with Oxaloacetate: Citrate synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.
-
Inhibition of Aconitase: Fluorocitrate acts as a potent competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate in the TCA cycle.[1][2]
-
Disruption of Cellular Respiration: The inhibition of aconitase leads to a buildup of citrate and a halt in the TCA cycle, ultimately disrupting cellular respiration and leading to cell death.
Caption: Mechanism of "lethal synthesis" of this compound.
Modern Synthesis and Industrial Production
The high cost and inefficiency of the Swarts reaction prompted the development of more practical synthetic methods for this compound. Modern industrial production typically relies on the nucleophilic substitution of a chloroacetate with an alkali metal fluoride.
Modern Synthesis Protocol: Halogen Exchange with Potassium Fluoride
This method is the current standard for the industrial production of this compound due to its cost-effectiveness and high yield.
Experimental Protocol:
-
Reactants: Methyl chloroacetate and Potassium fluoride (KF). A phase-transfer catalyst is often employed to enhance the reaction rate.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used.
-
Procedure: A mixture of potassium fluoride and the phase-transfer catalyst in the solvent is heated. Methyl chloroacetate is then added gradually to the heated mixture.[2] The reaction is carried out under controlled temperature conditions to prevent side reactions.
-
Workup: After the reaction is complete, the solid potassium chloride byproduct is removed by filtration. The filtrate is then subjected to fractional distillation to purify the this compound.
-
Reaction: ClCH₂COOCH₃ + KF → FCH₂COOCH₃ + KCl
Caption: Modern industrial synthesis of this compound.
Historical and Modern Applications
The applications of this compound have been shaped by its extreme toxicity and its utility as a fluorinating agent.
Rodenticide
The most well-known and historically significant application of this compound is as a rodenticide.[2] Its high toxicity and relatively rapid action made it an effective, albeit hazardous, tool for pest control. However, due to its non-selective nature and the risk of secondary poisoning to non-target species, its use as a rodenticide has been heavily restricted or banned in many countries.
Chemical Warfare Agent
During World War II, the extreme toxicity of this compound led to its investigation as a potential chemical warfare agent by several countries.[1] Its properties as a colorless, odorless liquid made it a candidate for poisoning water supplies. Fortunately, it was never deployed in combat.
Intermediate in Chemical Synthesis
In modern chemistry, this compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[4][5] The incorporation of fluorine can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.
5.3.1. Pharmaceutical Synthesis: 5-Fluorouracil
A prominent example of its use in pharmaceuticals is in the synthesis of the anticancer drug 5-fluorouracil (5-FU).[6][7] While multiple synthetic routes to 5-FU exist, some methods utilize ethyl fluoroacetate (derived from the same precursor as this compound) as a key starting material. The general principle involves the condensation of a fluoroacetate ester with a formate ester, followed by cyclization with urea or a urea derivative.
Experimental Workflow for 5-Fluorouracil Synthesis (Illustrative):
-
Condensation: this compound is reacted with an appropriate formate ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium methoxide) to form an enolate intermediate.
-
Cyclization: The intermediate is then reacted with urea in a cyclocondensation reaction to form the pyrimidine ring of 5-fluorouracil.
-
Purification: The crude 5-fluorouracil is then purified through recrystallization or other techniques.
Caption: Illustrative pathway for 5-Fluorouracil synthesis.
5.3.2. Agrochemical Synthesis
This compound is also used as a precursor in the synthesis of certain pesticides and herbicides.[4][5] The presence of a fluorine atom can enhance the efficacy and selectivity of these agrochemicals. Specific examples are often proprietary, but the general synthetic strategies involve using the fluoroacetyl group as a key building block.
Conclusion
This compound holds a unique place in the history of organic chemistry. Its discovery by Frédéric Swarts opened the door to the vast field of organofluorine chemistry. While its initial applications were dominated by its extreme toxicity, leading to its use as a rodenticide and its consideration as a weapon, its modern role has shifted towards that of a valuable synthetic intermediate. For researchers and professionals in drug development and agrochemical synthesis, understanding the history, properties, and reaction pathways of this compound provides a crucial foundation for the rational design of new and improved fluorinated molecules. The stringent safety measures required for its handling serve as a constant reminder of the potent biological effects that can be imparted by the introduction of a single fluorine atom.
References
- 1. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 7. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
methyl fluoroacetate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound with significant applications in research and as a rodenticide. Its toxicity stems from the "lethal synthesis" of fluorocitrate, a potent inhibitor of aconitase, leading to the disruption of the citric acid cycle. This guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and mechanism of action. Experimental methodologies and key signaling pathways are described to support researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Chemical Identity and Properties
This compound is a colorless liquid with a faint, fruity odor.[1] Due to its extreme toxicity, it has been studied for its potential use as a chemical weapon.[2]
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is crucial for accurate identification and cross-referencing in research and regulatory documentation.
| Identifier | Value | Reference(s) |
| CAS Number | 453-18-9 | [1][2] |
| IUPAC Name | methyl 2-fluoroacetate | [1] |
| SMILES | COC(=O)CF | [1] |
| InChI | InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | [1] |
| InChIKey | RJBYSQHLLIHSLT-UHFFFAOYSA-N | [1] |
| PubChem CID | 9959 | [1] |
| EC Number | 207-218-7 | [2] |
| UNII | MO8U9H1FAS | [2] |
| Synonyms | Fluoroacetic Acid Methyl Ester, MFA, TL 551 | [1][2] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for understanding its behavior in various experimental and environmental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C3H5FO2 | [1] |
| Molecular Weight | 92.07 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Odorless or faint fruity | [2] |
| Melting Point | -35 °C | [2] |
| Boiling Point | 104.5 °C | [2] |
| Density | 1.174 g/cm³ at 20 °C | [3] |
| Solubility in Water | 117 g/L at 25 °C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common modern approach involves the reaction of methyl chloroacetate with potassium fluoride, often utilizing a phase-transfer catalyst.
Synthesis from Methyl Chloroacetate and Potassium Fluoride
This method offers a high yield and is suitable for industrial-scale production.[4]
Experimental Protocol:
-
Reactor Setup: In a reaction kettle, add potassium fluoride, a solvent, and a phase-transfer catalyst.[4]
-
Heating and Reaction: Stir the mixture and heat to the reaction temperature (typically 100-160 °C).[4]
-
Addition of Reactant: Continuously add methyl chloroacetate to the reactor.[4]
-
Condensation and Separation: The resulting gas mixture is passed through a two-stage condensation system. The first stage, at a higher temperature, condenses unreacted methyl chloroacetate, which is returned to the reactor. The second stage condenses the this compound product.[4]
Historical Synthesis Method
The original synthesis of this compound was developed by Frédéric Swarts in 1896.[1]
Experimental Protocol:
This method involves the treatment of methyl iodoacetate with silver fluoride.[5] While historically significant, this procedure is generally considered more expensive and less efficient than modern methods.[5]
Rodenticide Efficacy Testing
Standardized laboratory protocols for evaluating the efficacy of rodenticides, including those containing this compound, are provided by the U.S. Environmental Protection Agency (EPA). These protocols detail the necessary steps for conducting laboratory efficacy tests.[6]
Mechanism of Action and Signaling Pathways
The toxicity of this compound is a result of a process known as "lethal synthesis."[7] In the body, it is converted into a highly toxic metabolite that inhibits a key enzyme in cellular respiration.
Inhibition of the Krebs Cycle
This compound itself is not the primary toxic agent. Once ingested, it is metabolized to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form fluorocitrate.[7] Fluorocitrate is a potent competitive inhibitor of aconitase, an essential enzyme in the Krebs (or tricarboxylic acid) cycle.[1][7] This inhibition blocks the conversion of citrate to isocitrate, leading to a buildup of citrate and a disruption of cellular energy production.[1][8]
The following diagram illustrates the metabolic pathway leading to the inhibition of the Krebs cycle by this compound.
Caption: Metabolic activation of this compound and inhibition of the Krebs cycle.
Downstream Cellular Effects
The inhibition of aconitase and the subsequent disruption of the Krebs cycle have several downstream consequences for the cell:
-
Citrate Accumulation: The blockage of the Krebs cycle leads to a significant accumulation of citrate within the cell.[9]
-
Energy Depletion: The disruption of cellular respiration results in a decrease in ATP production, leading to cellular energy depletion.
-
Calcium Imbalance: Studies have shown that fluoroacetate can lead to an increase in cytosolic calcium levels.[10]
-
Oxidative Stress: The impairment of mitochondrial function can contribute to the generation of reactive oxygen species and oxidative stress.
The following diagram illustrates the experimental workflow for studying the effects of this compound on cellular metabolism.
Caption: Workflow for investigating the cellular effects of this compound.
Conclusion
This compound remains a compound of significant interest due to its potent biological activity. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for researchers working in toxicology, drug development, and environmental science. The information and protocols provided in this guide serve as a comprehensive resource for professionals in these fields. Caution and strict adherence to safety protocols are paramount when handling this highly toxic substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 4. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 5. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rodenticide Study Protocols | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2021snapshot.epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. quora.com [quora.com]
- 9. Inhibition of mixed-function oxidation in perfused rat liver by fluoroacetate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Studies of interaction of intracellular signalling and metabolic pathways under inhibition of mitochondrial aconitase with fluoroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for Methyl Fluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl fluoroacetate, a key building block in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a detailed breakdown of the spectroscopic signatures of this compound, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure and properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the 1H NMR, 13C NMR, IR, and Mass Spectrometry of this compound.
¹H NMR Data
Solvent: CDCl₃ Frequency: 90 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.86 | Doublet of Doublets | ⁴JHH = 0.3 Hz, ²JHF = 47 Hz | F-CH₂ -C=O |
| 3.82 | Singlet | - | O-CH₃ |
Table 1: ¹H NMR spectral data for this compound.[1]
¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C =O |
| 77.5 | F-C H₂-C=O |
| 52.5 | O-C H₃ |
Table 2: ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy Data
Sample Phase: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (methyl) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (methyl) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-F stretch |
Table 3: Key IR absorption peaks for this compound.
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 92 | ~8 | [M]⁺ (Molecular Ion) |
| 61 | ~49 | [M - OCH₃]⁺ |
| 59 | 100 | [COOCH₃]⁺ |
| 33 | ~73 | [CH₂F]⁺ |
| 15 | ~65 | [CH₃]⁺ |
Table 4: Major fragments observed in the mass spectrum of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 90 MHz NMR spectrometer is used for the analysis.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the carbon signal of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired prior to the sample analysis to subtract any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: An electron multiplier or a similar detector is used to detect the ions, and the resulting data is plotted as a mass spectrum.
Spectroscopic Interpretation and Structural Elucidation
The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of the structure of this compound.
Caption: Logical relationship between spectroscopic techniques and structural elucidation.
¹H NMR Analysis
The ¹H NMR spectrum displays two distinct signals. The downfield signal at 4.86 ppm is a doublet of doublets, characteristic of the methylene protons (-CH₂-) adjacent to the fluorine atom and the carbonyl group. The large coupling constant (²JHF = 47 Hz) is due to the strong coupling with the neighboring fluorine atom. The smaller coupling (⁴JHH = 0.3 Hz) arises from a long-range coupling with the methyl protons. The upfield singlet at 3.82 ppm corresponds to the three equivalent protons of the methyl ester group (-OCH₃).
¹³C NMR Analysis
The ¹³C NMR spectrum shows three signals, consistent with the three unique carbon environments in the molecule. The signal at 167.0 ppm is attributed to the carbonyl carbon of the ester. The signal at 77.5 ppm corresponds to the methylene carbon bonded to the fluorine atom. The upfield signal at 52.5 ppm is assigned to the methyl carbon of the ester group.
IR Spectroscopy Analysis
The IR spectrum provides key information about the functional groups present. The strong absorption at ~1760 cm⁻¹ is characteristic of the C=O stretching vibration of an ester. The presence of a strong band at ~1050 cm⁻¹ confirms the C-F stretching vibration. The C-H stretching and bending vibrations of the methyl group are observed around 2960 cm⁻¹ and 1440 cm⁻¹, respectively. The strong absorption at ~1180 cm⁻¹ is due to the C-O stretching of the ester linkage.
Mass Spectrometry Analysis
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 92, which corresponds to the molecular weight of this compound (C₃H₅FO₂). The fragmentation pattern provides further structural confirmation. The base peak at m/z 59 is attributed to the loss of the fluoromethyl radical, forming the stable [COOCH₃]⁺ fragment. The peak at m/z 61 results from the loss of the methoxy radical (-OCH₃). The fragment at m/z 33 corresponds to the [CH₂F]⁺ ion.
Caption: Fragmentation pathway of this compound in mass spectrometry.
Experimental Workflow
The overall workflow for the spectroscopic analysis of this compound involves a systematic process of sample preparation, data acquisition, and data interpretation.
Caption: General workflow for spectroscopic data acquisition and interpretation.
Conclusion
The spectroscopic data presented and interpreted in this guide provide a comprehensive and unambiguous characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers complementary information that, when analyzed together, confirms the molecular structure with high confidence. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling its accurate identification and quality control in various applications.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl Fluoroacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fluoroacetate (MFA) is a fluorinated organic compound with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the solubility and stability of this compound in a range of common laboratory solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of the key factors influencing its degradation.
Introduction
This compound (FCH₂COOCH₃) is the methyl ester of fluoroacetic acid. Its unique physicochemical properties, imparted by the presence of the highly electronegative fluorine atom, make it a valuable building block in organic synthesis. However, these properties also influence its solubility and stability profiles, which are critical considerations for researchers. This guide aims to provide a detailed technical resource on these aspects to support laboratory professionals in the safe and effective handling and application of this compound.
Solubility of this compound
The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction chemistry to formulation development. This compound is a polar molecule and is expected to be soluble in a range of common laboratory solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) at 25°C | Citation |
| Water | H₂O | Polar Protic | 11.7 | [1] |
| Petroleum Ether | Mixture | Nonpolar | Slightly Soluble | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible (in all proportions) | Inferred |
| Methanol | CH₃OH | Polar Protic | Miscible (in all proportions) | Inferred |
| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible (in all proportions) | Inferred |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible (in all proportions) | Inferred |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible (in all proportions) | [1] |
Note: The miscibility of this compound in ethanol, methanol, acetone, and DMSO is inferred from its polar nature and its use as a reagent in reactions conducted in these or similar solvents. Experimental verification is recommended for specific applications.
Stability of this compound
The stability of this compound is a critical factor in its storage, handling, and use in chemical reactions. It is generally stable under normal laboratory conditions but can be susceptible to degradation in the presence of certain reagents and environmental factors.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH.
-
Neutral Conditions (pH ~7): Hydrolysis is slow. The base-catalyzed half-life at pH 7 is estimated to be 4 days.
-
Basic Conditions (pH > 7): Hydrolysis is significantly accelerated. The base-catalyzed half-life at pH 8 is approximately 10 hours.
-
Acidic Conditions (pH < 7): While less susceptible to acid-catalyzed hydrolysis than base-catalyzed hydrolysis, strong acidic conditions should be avoided.
The primary degradation products of hydrolysis are fluoroacetic acid and methanol .
Incompatible Materials
To ensure the stability of this compound, contact with the following should be avoided:
-
Strong Acids: Can catalyze hydrolysis.
-
Strong Bases: Rapidly promote hydrolysis.
-
Oxidizing Agents: May lead to decomposition.
Thermal Stability
This compound is a relatively volatile compound with a boiling point of 104.5°C.[1] When heated to decomposition, it can emit toxic fumes of fluoride.[2]
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Determining Solubility
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (≥99% purity)
-
Selected solvent (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Syringes and vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation.
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
-
Quantitative Analysis (GC-FID/MS):
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample aliquot by GC-FID or GC-MS.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL).
-
Protocol for Assessing Stability (Hydrolysis)
Objective: To determine the rate of hydrolysis of this compound in a specific solvent under defined conditions (e.g., temperature, pH).
Materials:
-
This compound (≥99% purity)
-
Selected solvent (e.g., buffered aqueous solution, organic solvent with a known water content)
-
Thermostatically controlled reaction vessel
-
Analytical instrument for monitoring the concentration of this compound and/or its degradation products (e.g., GC-MS, ¹H NMR, ¹⁹F NMR).
-
Internal standard (for quantitative analysis)
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound of a known initial concentration in the chosen solvent within the thermostatically controlled reaction vessel.
-
If using an internal standard, add a known amount to the reaction mixture.
-
-
Time-Course Monitoring:
-
At regular time intervals (t = 0, 1, 2, 4, 8, 24 hours, etc.), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralization or rapid cooling).
-
-
Sample Analysis:
-
Analyze each aliquot using a suitable analytical technique to determine the concentration of this compound remaining and, if possible, the concentration of the degradation products (fluoroacetic acid and methanol).
-
GC-MS: This is a powerful technique for separating and quantifying both the parent compound and its degradation products.
-
¹⁹F NMR Spectroscopy: This technique is particularly useful for specifically monitoring the disappearance of the fluorine signal of this compound and the appearance of the signal for the fluoride ion or fluoroacetic acid.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the order of the reaction and calculate the rate constant (k).
-
Calculate the half-life (t₁/₂) of this compound under the specific experimental conditions.
-
Visualizing Stability and Degradation Pathways
The stability of this compound in the presence of nucleophiles, particularly water, is a key consideration. The primary degradation pathway is hydrolysis, which can be catalyzed by both acids and bases, although it is significantly more rapid under basic conditions.
Caption: Hydrolysis pathway of this compound.
This diagram illustrates the primary degradation pathway of this compound via hydrolysis to form fluoroacetic acid and methanol. This reaction can be catalyzed by both acids and bases.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data in organic solvents is limited, its polar nature suggests high solubility in polar protic and aprotic solvents. The primary stability concern is hydrolysis, which is significantly accelerated in basic conditions. The provided experimental protocols offer a framework for researchers to determine precise solubility and stability data for their specific applications. A thorough understanding of these properties is essential for the safe, effective, and reproducible use of this compound in research and development.
References
Navigating the Perils: A Technical Guide to the Safe Handling of Methyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound with significant utility in chemical synthesis, including applications in pharmaceuticals and agrochemicals. However, its extreme toxicity necessitates a comprehensive understanding of its hazard profile and strict adherence to rigorous safety protocols. This guide provides an in-depth overview of the potential hazards associated with this compound and detailed safety precautions for its handling in a laboratory setting.
Hazard Identification and Physicochemical Properties
This compound is a colorless liquid with a faint, fruity odor. It is highly flammable and poses a severe toxicity risk through ingestion, inhalation, and dermal contact.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃H₅FO₂ | [2][3] |
| Molar Mass | 92.07 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Odor | Faint, fruity | [3] |
| Boiling Point | 104 °C | [3] |
| Melting Point | -40 °C | [3] |
| Flash Point | -32 °C | [3] |
| Solubility in Water | 117 g/L at 25 °C | [3] |
| Vapor Pressure | 31 mmHg at 25 °C | [1] |
Toxicity and Mechanism of Action
The extreme toxicity of this compound stems from its metabolic conversion to fluorocitrate, a potent inhibitor of the enzyme aconitase. This inhibition disrupts the citric acid cycle (Krebs cycle), a fundamental process for cellular energy production.
Mechanism of Toxicity: The Lethal Synthesis
The toxic action of this compound is a classic example of "lethal synthesis." Upon entering the body, it is metabolized to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate acts as a competitive inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle.[1] The blockage of this critical step leads to a cascade of metabolic disruptions, including the accumulation of citrate and the depletion of downstream metabolites, ultimately resulting in cellular energy failure and cell death.[1]
Toxicological Data
This compound is classified as extremely toxic. The following table summarizes available toxicity data.
| Route of Exposure | Species | LD50/LC50 | Reference |
| Oral | Rat | 3.5 mg/kg | |
| Oral | Human (TDLo) | 0.65 mg/kg | |
| Dermal | Rabbit | 20 mg/kg | |
| Inhalation | Rat | 300 mg/m³ (10 min) |
Safe Handling and Storage Procedures
Due to its high toxicity and flammability, this compound must be handled with extreme caution in a controlled laboratory environment.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Glove Box: For procedures with a higher risk of aerosol generation, a glove box should be used.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Double gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, well-ventilated, and locked area designated for highly toxic substances.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Flammable materials cabinets are recommended for storage.
Experimental Protocols
The following are general protocols and should be adapted to specific experimental needs and institutional safety guidelines.
Laboratory Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of methyl chloroacetate with potassium fluoride.
Materials:
-
Methyl chloroacetate
-
Potassium fluoride (anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a fume hood, set up a flame-dried round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add anhydrous potassium fluoride and a catalytic amount of the phase-transfer catalyst to the flask.
-
Add the solvent, followed by methyl chloroacetate.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium salts.
-
The filtrate, containing this compound, can be purified by distillation under reduced pressure.
Decontamination of Spills
In the event of a spill, immediate and appropriate action is crucial.
Procedure for Small Spills (in a fume hood):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (e.g., a solution of sodium bicarbonate or another appropriate neutralizing agent), followed by a thorough cleaning with soap and water.
For large spills or spills outside a fume hood, evacuate the area immediately and contact emergency personnel.
Quenching of Reactions
Reactions containing this compound must be quenched carefully to neutralize its reactivity and toxicity.
General Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a suitable quenching agent. A basic solution, such as sodium bicarbonate or sodium hydroxide, can be used to hydrolyze the ester. The addition should be done dropwise with vigorous stirring.
-
Monitor the temperature of the reaction mixture to prevent excessive heat generation.
-
After the initial quench, allow the mixture to stir at room temperature for a sufficient time to ensure complete reaction.
-
The quenched mixture should be treated as hazardous waste and disposed of according to institutional guidelines.
Emergency Procedures
A clear and well-rehearsed emergency plan is essential when working with this compound.
In all cases of exposure, immediate medical attention is paramount. Provide the medical team with the Safety Data Sheet (SDS) for this compound.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, reaction residues, and contaminated PPE, must be collected in designated, labeled, and sealed containers. Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate, but its extreme toxicity demands the utmost respect and caution. By implementing stringent safety protocols, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. A thorough understanding of its hazards and a commitment to a strong safety culture are non-negotiable for any laboratory handling this compound.
References
literature search for methyl fluoroacetate in chemical databases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methyl fluoroacetate, a highly toxic organofluorine compound. This document details its chemical properties, synthesis, biological activity, and the analytical and experimental protocols necessary for its study. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound (MFA) is the methyl ester of fluoroacetic acid. It is a colorless liquid with a faint, fruity odor at room temperature.[1] Due to its extreme toxicity, it has been studied for its potential use as a chemical weapon and is also used as a rodenticide.[1] The general population is unlikely to be exposed to this compound; however, occupational exposure can occur through inhalation or direct skin contact.[1]
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₅FO₂ | [1] |
| Molar Mass | 92.069 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Odorless or faint fruity | [1] |
| Melting Point | -40 °C (-40 °F; 233 K) | [1] |
| Boiling Point | 104 °C (219 °F; 377 K) | [1] |
| Solubility in water | 117 g/L at 25 °C | [1] |
| Flash Point | -32 °C (-26 °F; 241 K) | [1] |
| Vapor Pressure | 31 mmHg at 25 °C | [1] |
| CAS Number | 453-18-9 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of methyl chloroacetate with potassium fluoride in the presence of a phase-transfer catalyst.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl chloroacetate (ClCH₂CO₂CH₃)
-
Potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent: Mixture of dimethylformamide (DMF) and acetamide (mass ratio 1.4-1.6 : 1)
-
Reaction vessel with stirring and heating capabilities
-
Condensation apparatus
Procedure:
-
To the reaction vessel, add potassium fluoride, the phase-transfer catalyst, and the solvent mixture. The mass ratio of potassium fluoride to catalyst should be approximately 0.5-1 : 0.02-0.03, and the mass ratio of the solvent to potassium fluoride should be 1.1-2.0 : 0.5-1.[1]
-
Stir the mixture and heat to a reaction temperature of 100-160 °C.[1]
-
Continuously add methyl chloroacetate to the heated mixture at a rate of 5-10 kg/min . The total mass ratio of methyl chloroacetate to potassium fluoride should be 1 : 0.5-1.[1]
-
The reaction produces a gaseous mixture which is then passed through a two-stage condensation system.
-
In the first stage, set the condenser to 100-105 °C to condense unreacted methyl chloroacetate, which is then returned to the reactor.[1]
-
In the second stage, cool the remaining gaseous mixture to 20-25 °C to condense the this compound product.[1]
-
The resulting liquid is the this compound product.
Biological Activity and Mechanism of Action
The toxicity of this compound stems from its metabolic conversion to fluorocitrate.[1] This process, known as "lethal synthesis," involves the enzymatic condensation of fluoroacetyl-CoA (derived from this compound) with oxaloacetate by citrate synthase. The resulting fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] Inhibition of aconitase leads to a buildup of citrate in tissues and plasma, disrupting cellular energy production and ultimately causing cell death.[1]
In Vitro Aconitase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on aconitase activity.
Materials:
-
Purified aconitase enzyme
-
Citrate or isocitrate (substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., fluorocitrate, synthesized from this compound)
-
Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 340 nm for NADPH formation)
-
NADP⁺ and isocitrate dehydrogenase (for coupled assay)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the assay buffer, NADP⁺, and isocitrate dehydrogenase to each well.
-
Add varying concentrations of the test compound to the appropriate wells. Include a control well with no inhibitor.
-
Add the substrate (isocitrate) to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the aconitase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Toxicology and Safety
This compound is extremely toxic and should be handled with extreme caution in a laboratory setting. It is fatal if swallowed, inhaled, or absorbed through the skin.[1]
Acute Oral LD₅₀ Determination in Mice
Objective: To determine the median lethal dose (LD₅₀) of this compound following acute oral administration in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, water)
-
Male and/or female mice (e.g., Swiss albino), 8-12 weeks old
-
Oral gavage needles
-
Animal housing and caging
-
Personal Protective Equipment (PPE): gloves, lab coat, respiratory protection, eye protection
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Animal Grouping: Randomly assign animals to dose groups, including a control group receiving only the vehicle. A typical study might use 5-10 animals per group.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dose Administration: Administer a single oral dose of the test substance to each animal using a gavage needle.
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days. Record all signs of toxicity, including convulsions, respiratory distress, and mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD₅₀ value using a recognized statistical method (e.g., probit analysis).
Safety Precautions: All procedures involving this compound must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE at all times. All contaminated materials must be decontaminated and disposed of as hazardous waste. An emergency plan should be in place in case of accidental exposure.
Analytical Methods
The quantification of this compound and its metabolite, fluoroacetate, in biological matrices is crucial for toxicological and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
| Analytical Method | Sample Type | Sample Preparation | Instrumentation | Key Parameters | Reference(s) |
| LC-MS/MS | Plasma, Urine | Protein precipitation, solid-phase extraction (SPE) | Triple quadrupole mass spectrometer | ESI negative mode, MRM transitions for fluoroacetate | [2] |
| GC-MS | Biological tissues | Homogenization, derivatization (e.g., with pentafluorobenzyl bromide) | Gas chromatograph coupled to a mass spectrometer | Electron ionization (EI), selected ion monitoring (SIM) | Not available in search results |
Representative Analytical Protocol: LC-MS/MS for Fluoroacetate in Plasma
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the sample and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of the transition for fluoroacetate (e.g., m/z 77 -> 59).
References
Methodological & Application
Application Note: The Misconception of Methyl Fluoroacetate as a Derivatizing Agent and the Utility of Fluoroacylating Reagents in GC-MS Analysis
Introduction
It is a common misconception that methyl fluoroacetate may be used as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. In reality, this compound is a highly toxic compound and is typically the analyte of interest in toxicological and environmental analyses, rather than a reagent used to modify other molecules.[1] Derivatization in GC-MS is a chemical modification process designed to enhance the volatility, thermal stability, and detectability of analytes that are otherwise unsuitable for direct analysis.[2][3][4] Reagents are chosen for their ability to react specifically with functional groups such as hydroxyls, amines, and carboxylic acids.[5][6]
This application note clarifies the role of fluoro-containing compounds in GC-MS derivatization, focusing on the widely used fluoroacylating reagents. We will provide a detailed protocol for the use of a common fluoroacylating agent, Trifluoroacetic Anhydride (TFAA), for the derivatization of primary and secondary amines, a class of compounds frequently analyzed in pharmaceutical and forensic science.
Fluoroacylating Agents: A Powerful Tool for GC-MS Derivatization
Fluoroacylating reagents, such as Trifluoroacetic Anhydride (TFAA), N-methyl-bis(trifluoroacetamide) (MBTFA), and pentafluorobenzyl bromide (PFBBr), are extensively used in GC-MS for several key reasons:
-
Increased Volatility: The addition of a fluorinated acyl group masks polar functional groups (e.g., -NH2, -OH), reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte.[2][4]
-
Enhanced Sensitivity: The presence of fluorine atoms in the derivative can lead to improved ionization efficiency and characteristic fragmentation patterns in the mass spectrometer, enhancing sensitivity and selectivity, especially with electron capture detection (ECD).[2]
-
Improved Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.[4][7]
-
Thermal Stability: The resulting derivatives are generally more thermally stable, preventing degradation in the hot GC injector and column.
Application: Derivatization of Amphetamine with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This section provides a detailed protocol for the derivatization of amphetamine with TFAA. Amphetamine is a primary amine that requires derivatization for optimal GC-MS analysis.
Experimental Protocol
1. Materials and Reagents:
-
Amphetamine standard solution (1 mg/mL in methanol)
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
2 mL GC vials with screw caps and septa
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
2. Sample Preparation:
-
Pipette 100 µL of the amphetamine standard solution into a clean GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization Procedure:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Parameters:
The following table summarizes typical GC-MS parameters for the analysis of trifluoroacetylated amphetamine.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 40-400 amu |
Expected Results
The derivatization reaction of amphetamine with TFAA yields N-trifluoroacetylamphetamine. This derivative is more volatile and exhibits excellent chromatographic behavior. The mass spectrum will show a characteristic fragmentation pattern, with prominent ions that can be used for quantification and confirmation.
| Compound | Derivative | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Amphetamine | N-trifluoroacetylamphetamine | 231.2 | 140, 118, 91 |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the derivatization of amphetamine with TFAA.
Caption: General logical pathway of a GC-MS instrument.
Conclusion
While this compound is an important analyte in its own right, it is not used as a derivatizing agent in GC-MS. Instead, a range of fluoroacylating reagents, such as TFAA, provide a robust and effective means to derivatize a wide variety of compounds containing active hydrogens. This derivatization enhances their volatility, thermal stability, and detectability, making GC-MS a powerful tool for their analysis in complex matrices. The protocol provided for the derivatization of amphetamine with TFAA serves as a practical example of this widely applicable technique.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gcms.cz [gcms.cz]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
Application Notes & Protocols: Synthesis of Fluorinated Compounds Using Methyl Fluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl fluoroacetate is a versatile and valuable reagent in organic synthesis, serving as a key building block for the introduction of fluorine into a wide array of molecules.[1][2] The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Consequently, this compound is an important intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Its primary mode of reactivity involves the formation of a nucleophilic enolate at the α-carbon, which can then participate in various carbon-carbon bond-forming reactions.
This document provides detailed protocols for the synthesis of this compound and its subsequent use in preparing more complex fluorinated building blocks, such as α-fluoro-β-hydroxy esters.
SAFETY NOTE: this compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).[3][4][5] It is a potent rodenticide and was studied as a potential chemical weapon due to its high toxicity.[4][5]
Protocol 1: Synthesis of this compound
Principle: The most common industrial and laboratory-scale synthesis of this compound involves a nucleophilic substitution reaction. Methyl chloroacetate is treated with a source of fluoride ions, typically potassium fluoride (KF), often in the presence of a phase-transfer catalyst to improve solubility and reaction rates.[3][4][6] The product is isolated by distillation.
Experimental Protocol:
-
Reaction Setup: To a reaction kettle equipped with a stirrer, heating mantle, and a two-stage condensation apparatus, add potassium fluoride (KF), a solvent, and a phase-transfer catalyst.
-
Heating: Stir the mixture and heat to the desired reaction temperature (e.g., 100°C).
-
Addition of Reactant: Once the reaction temperature is reached, continuously add methyl chloroacetate to the reaction kettle at a controlled rate (e.g., 5-10 kg/min ).[4]
-
Reaction & Distillation: The mixed gas generated from the reaction is passed through a two-stage condenser.
-
Purification: The collected liquid is the final this compound product. Purity can be assessed by Gas Chromatography (GC).
Quantitative Data Summary:
| Entry | Reactants | Catalyst (Phase Transfer) | Solvent(s) | Temp (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Methyl Chloroacetate, KF | Tetrabutylammonium Bromide | DMF, Acetamide | 100 | 87 | 99.6 | [6] |
| 2 | Methyl Chloroacetate, KF | Tetramethylammonium Chloride | DMF, Acetamide | 100 | 88 | 99.3 | [6] |
| 3 | Methyl Chloroacetate, KF Solid Dispersion | None | None (Neat) | 10 | 99.0 | 99.6 | [7] |
| 4 | Methyl Chloroacetate, KF Solid Dispersion | None | None (Neat) | 40 | 99.4 | 99.4 | [7] |
| 5 | Methyl Chloroacetate, KF Solid Dispersion* | None | None (Neat) | 60 | 99.4 | 99.5 | [7] |
*KF Solid Dispersion is prepared by dissolving KF in water, adding micropowder silica gel, stirring, separating, and drying.[7]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Protocol 2: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate
Principle: This protocol demonstrates an Aldol-type reaction, a powerful method for C-C bond formation. First, this compound is deprotonated to form a stable enolate intermediate (a Claisen salt).[8][9] This nucleophilic enolate then reacts with an electrophile, in this case formaldehyde, to yield the corresponding α-fluoro-β-hydroxy ester.[8] This product is a valuable building block for more complex fluorinated molecules.
Experimental Protocol:
Step 1: Formation of the Enolate Intermediate (Claisen Salt)
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, add this compound and dimethyl oxalate to a suitable solvent (e.g., methanol).
-
Base Addition: Under an inert atmosphere, slowly add a solution of a strong base, such as sodium methoxide in methanol, while maintaining a low temperature.
-
Reaction: Allow the reaction to stir for several hours to ensure complete formation of the sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate intermediate.[8]
Step 2: Reaction with Formaldehyde
-
Reaction Setup: In a separate 500 mL three-neck flask with mechanical agitation, add the Claisen salt intermediate (1.0 equiv) and sodium bicarbonate (NaHCO₃, 0.5-1.0 equiv) to pure water (160 mL for 100 mmol scale).[8]
-
Aldehyde Addition: Slowly drop in a 37% aqueous solution of formaldehyde (9.0 equiv) at room temperature (20-30°C).[8]
-
Reaction: Stir the mixture for 2-3 hours at 20-30°C.[8] The reaction progress can be monitored by GC.
-
Workup & Isolation:
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, 3 x 200 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by evaporation under reduced pressure to yield the final product, methyl 2-fluoro-3-hydroxypropanoate.
-
Quantitative Data Summary:
| Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Reference |
| This compound, Dimethyl Oxalate, then Formaldehyde | Sodium Methoxide, NaHCO₃ | Water | 20-30 | 2-3 | 81.3 | [8] |
Workflow Diagram: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate
Caption: Workflow for the two-step synthesis of an α-fluoro-β-hydroxy ester.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CAS No.453-18-9,this compound Suppliers [lookchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 7. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Methyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluoroacetate (MFA) is a highly toxic ester of fluoroacetic acid, recognized for its potent rodenticidal activity and potential as a chemical weapon.[1][2] Its toxicity stems from its metabolic conversion to fluorocitrate, which inhibits aconitase, a crucial enzyme in the citric acid (TCA) cycle, leading to cellular energy depletion and citrate accumulation.[1][3][4][5] Given its extreme toxicity, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological and environmental samples. These application notes provide detailed protocols for the quantification of the fluoroacetate anion, the active toxic entity derived from this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Toxicological Pathway of this compound
This compound undergoes in-vivo hydrolysis to fluoroacetate. Fluoroacetate is then converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate. Fluorocitrate competitively inhibits aconitase, leading to a blockage of the TCA cycle.
Caption: Metabolic pathway of this compound toxicity.
Application Note 1: Quantification of Fluoroacetate by GC-MS
This method is suitable for the analysis of fluoroacetate in various sample matrices after derivatization. Derivatization is necessary to increase the volatility and thermal stability of the analyte for GC analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of fluoroacetate.
Detailed Experimental Protocol
This protocol is based on derivatization with 3-nitroaniline (3-NA) and subsequent GC-MS/MS analysis.[6]
1. Sample Preparation and Extraction:
-
For Milk Samples:
-
To 10 mL of milk, add 1 mL of tungstic acid solution and vortex for 1 minute for protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode anionic exchange (MAX) solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide in 20% methanol/water.
-
Elute the analyte with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
For Tissue Samples:
-
Homogenize 1 g of tissue with 5 mL of water.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes.
-
Proceed with the supernatant as described for milk samples from the protein precipitation step.
-
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of 10 mg/mL 3-nitroaniline (3-NA) in ethyl acetate.
-
Add 50 µL of 20 mg/mL N,N'-dicyclohexylcarbodiimide (DCC) in ethyl acetate.
-
Vortex and heat at 60°C for 20 minutes.
-
Cool to room temperature and add 100 µL of hexane.
-
Centrifuge and inject the supernatant into the GC-MS system.
3. GC-MS/MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Ion Source Temperature: 150°C.
-
Quadrupole Temperature: 150°C.
-
MRM Transitions: Monitor the transition of the derivative, 2-fluoro-N-(3-nitrophenyl)acetamide (MFA–3NA).
Quantitative Data Summary (GC-MS/MS)
| Parameter | Milk | Milk Powder | Reference |
| Limit of Quantification (LOQ) | 0.0042 µg/L | 0.0085 µg/kg | [6] |
| Recovery | 90 - 105% | 90 - 105% | [6] |
| Relative Standard Deviation (RSD) | < 6% | < 6% | [6] |
Application Note 2: Quantification of Fluoroacetate by LC-MS/MS
This method allows for the direct analysis of the fluoroacetate anion in aqueous samples with minimal sample preparation, offering high throughput and sensitivity.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of fluoroacetate.
Detailed Experimental Protocol
This protocol is suitable for the direct aqueous injection of potable water samples.[7]
1. Sample Preparation:
-
Collect water samples in polypropylene bottles.
-
For preservation, adjust the pH to >10 with sodium hydroxide.
-
Prior to analysis, filter the sample through a 0.2 µm nylon syringe filter.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C8 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Applied Biosystems/SCIEX 4000 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Temperature: 500°C.
-
MRM Transitions:
-
Quantifier: m/z 77 -> 57
-
Qualifier: m/z 77 -> 33
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Water | Milk | Milk Powder | Kidney Tissue | Reference |
| Limit of Detection (LOD) | 0.4 µg/L | - | - | 1.7 ng/g | [7][8] |
| Limit of Quantification (LOQ) | 2 µg/L | 0.00033 µg/L | 0.0088 µg/kg | 5.0 ng/g | [6][7][8] |
| Linearity (r) | > 0.99 | > 0.99 | > 0.99 | - | [9] |
| Recovery | - | 90 - 112% | 90 - 112% | - | [6] |
| Relative Standard Deviation (RSD) | - | < 13% | < 13% | - | [6] |
Conclusion
The described GC-MS and LC-MS/MS methods provide sensitive and reliable approaches for the quantification of fluoroacetate derived from this compound in various matrices. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 453-18-9 [smolecule.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-trace determination of sodium fluoroacetate (1080) as monofluoroacetate in milk and milk powder by GC-MS/MS and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Quantitative analysis of monofluoroacetate in biological samples by high-performance liquid chromatography using fluorescence labeling with 9-chloromethylanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl Fluoroacetate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl fluoroacetate (MFA) is the methyl ester of fluoroacetic acid, a colorless liquid with the chemical formula FCH₂CO₂CH₃.[1] In the realm of pharmaceutical sciences, the strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, binding affinity, and bioavailability.[2][3]
This compound serves as a reactive intermediate for introducing the fluoroacetate moiety into organic molecules.[4] However, it is crucial to note that this compound and other fluoroacetates are extremely toxic.[1][5] Their mechanism of toxicity involves a process known as "lethal synthesis," where fluoroacetate is metabolized to fluorocitrate, a potent inhibitor of the aconitase enzyme in the Krebs cycle, leading to cellular energy depletion.[5][6][7] This high toxicity necessitates stringent safety protocols and limits its widespread use in favor of other, safer fluorinating agents in many late-stage pharmaceutical development processes.
These notes provide an overview of the application of this compound as a synthetic intermediate and detail a representative protocol for its use, emphasizing the critical safety measures required.
Core Application: Synthesis of Fluoroacetate Derivatives
The primary application of this compound in pharmaceutical synthesis is as a building block. It is typically used in nucleophilic substitution reactions where a nucleophile (e.g., an alcohol, amine, or thiol) attacks the carbonyl carbon of the ester, or more commonly, the carbon alpha to the fluorine is attacked by a nucleophile in an alkylation-type reaction. These reactions allow for the incorporation of the –CH₂F group, which can serve as a bioisostere for a hydroxyl or methyl group, or to modulate the acidity of adjacent protons.
While direct examples in marketed pharmaceuticals are not extensively documented, the synthesis of fluoroacetate esters from their corresponding alcohols is a fundamental transformation that illustrates the utility of this reagent.
Representative Experimental Protocol: Synthesis of a Fluoroacetate Ester
This protocol describes a general method for the O-alkylation of a hypothetical alcohol (R-OH) using this compound to yield the corresponding fluoroacetate ester (R-OCOCH₂F). This serves as a model for introducing the fluoroacetate moiety onto a more complex, drug-like scaffold.
Objective: To synthesize a fluoroacetate ester from a parent alcohol using this compound.
Reaction Scheme: R-OH + FCH₂CO₂CH₃ → R-OCOCH₂F + CH₃OH
Materials and Reagents:
-
Hypothetical Alcohol Substrate (R-OH)
-
This compound (CAS 453-18-9)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
!!! CRITICAL SAFETY PRECAUTIONS !!!
-
Extreme Toxicity: this compound is highly toxic by inhalation, ingestion, and skin contact.[8] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Quenching: Use extreme caution when quenching sodium hydride. The reaction generates flammable hydrogen gas.
-
Waste Disposal: All waste containing this compound must be segregated and disposed of as hazardous chemical waste according to institutional guidelines.
Procedure:
-
Reaction Setup: A dry, 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon).
-
Substrate Addition: The hypothetical alcohol (R-OH, 1.0 eq) is dissolved in anhydrous THF (30 mL) and added to the flask via syringe.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 10 minutes. The mixture is stirred at 0 °C for 30 minutes.
-
Alkylation: this compound (1.1 eq) is added dropwise via syringe to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure fluoroacetate ester.
-
Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables provide representative data for the synthesis and properties of fluoroacetylated compounds.
Table 1: Representative Reaction Parameters for Fluoroacetate Ester Synthesis.
| Parameter | Value |
|---|---|
| Reactant | Hypothetical Alcohol (R-OH) |
| Reagent | This compound |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 60 - 85% |
| Purification Method | Silica Gel Chromatography |
Table 2: Illustrative Physicochemical Property Modulation by Fluoroacetylation.
| Property | Parent Molecule (R-OH) | Fluoroacetylated Derivative (R-OCOCH₂F) | Rationale for Change |
|---|---|---|---|
| Lipophilicity (cLogP) | 2.5 | 2.8 | The ester group and fluorine atom increase lipophilicity. |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity generally decreases aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation at the R-group | Potentially increased | The electron-withdrawing nature of the fluoroacetyl group can shield adjacent sites from enzymatic oxidation. |
| Hydrogen Bond Donating Ability | Yes (from -OH) | No | The hydroxyl proton is replaced by the fluoroacetyl group. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a fluoroacetate ester.
Mechanism of Toxicity: Lethal Synthesis Pathway
Caption: The "Lethal Synthesis" pathway of fluoroacetate toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. SODIUM FLUOROACETATE (PIM 494) [inchem.org]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. CAS 453-18-9: this compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Methyl Fluoroacetate as a Versatile Building Block in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their biological activity, metabolic stability, and overall efficacy. Methyl fluoroacetate, with its reactive fluoroacetyl moiety, serves as a valuable C2 building block for the synthesis of a variety of fluorinated agrochemicals, including herbicides and pesticides.[1][2] Its ability to participate in nucleophilic substitution reactions makes it a versatile reagent for introducing the fluoromethylcarbonyl group into complex molecular scaffolds.[1] This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of agrochemicals, with a focus on the herbicide Fluroxypyr-meptyl as a case study.
Core Synthesis Pathway: From Pyridine Scaffolds to Herbicidal Esters
A prominent application of haloacetate building blocks in the agrochemical industry is the synthesis of pyridyloxyacetic acid herbicides.[2] The general scheme involves the alkylation of a substituted pyridinol with a methyl haloacetate, followed by transesterification to yield the final active ingredient. This strategy is exemplified in the industrial synthesis of Fluroxypyr-meptyl, a selective post-emergence herbicide used for the control of broadleaf weeds.[3][4]
Logical Workflow for Fluroxypyr-meptyl Synthesis
The synthesis of Fluroxypyr-meptyl from a pyridine-based precursor can be summarized in the following workflow:
Caption: General workflow for the synthesis of Fluroxypyr-meptyl.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of Fluroxypyr-meptyl. While industrial syntheses often utilize methyl chloroacetate for the alkylation step, the following protocol is adapted for the use of this compound, highlighting its potential as a direct route to fluorinated agrochemicals.
Protocol 1: Synthesis of Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate via Alkylation
This protocol describes the nucleophilic substitution reaction between 4-amino-3,5-dichloro-6-fluoro-2-pyridinol and this compound. The use of this compound directly incorporates the fluorine atom into the acetate side chain.
Reaction Scheme:
Caption: Alkylation of the pyridinol intermediate.
Materials:
-
4-amino-3,5-dichloro-6-fluoro-2-pyridinol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3,5-dichloro-6-fluoro-2-pyridinol in anhydrous acetone.[3]
-
Add a molar excess of anhydrous potassium carbonate to the solution to act as a base.[3]
-
Slowly add a slight molar excess of this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate.[3]
Quantitative Data:
| Parameter | Value/Description | Reference |
| Reactants | ||
| 4-amino-3,5-dichloro-6-fluoro-2-pyridinol | 1.0 eq | [3] |
| This compound | 1.1 - 1.5 eq | Inferred |
| Potassium Carbonate | 1.5 - 2.0 eq | [3] |
| Solvent | Acetone | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Time | 4-8 hours (TLC monitored) | [3] |
| Yield | >80% (Expected) | Inferred |
Protocol 2: Synthesis of Fluroxypyr-meptyl via Transesterification
This protocol details the conversion of the methyl ester intermediate to the final product, Fluroxypyr-meptyl, through a transesterification reaction with 1-methylheptanol.[5]
Reaction Scheme:
Caption: Transesterification to Fluroxypyr-meptyl.
Materials:
-
Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (98.0% assay)[5]
-
1-methylheptanol (2-octanol)[5]
-
Tetrabutyl titanate catalyst[5]
Procedure:
-
Combine 1375 g (5.02 moles) of methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate with 1901 g (14.6 moles) of 1-methylheptanol in a 5-liter flask equipped with a stirrer, a 30 cm Vigreux column, a distillation head, and a thermometer.[5][6]
-
Heat the solution to approximately 130°C at 10 kPa pressure to remove any residual water.[5][6]
-
Add 1.3 g of tetrabutyl titanate catalyst to the mixture.[5][6]
-
Heat the mixture at approximately 150°C under 60 kPa pressure for 6 hours, distilling off the methanol as it forms.[5][6]
-
Slowly reduce the pressure to about 3.3 kPa to remove the excess 1-methylheptanol and other volatile components by distillation.[5][6]
-
The residue remaining in the flask is the final product, Fluroxypyr-meptyl.[5][6]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate | 1375 g (5.02 moles) | [5][6] |
| 1-Methylheptanol | 1901 g (14.6 moles) | [5][6] |
| Tetrabutyl titanate | 1.3 g | [5][6] |
| Reaction Conditions | ||
| Dehydration Temperature | ~130°C | [5][6] |
| Dehydration Pressure | 10 kPa | [5][6] |
| Reaction Temperature | ~150°C | [5][6] |
| Reaction Pressure | 60 kPa | [5][6] |
| Reaction Time | 6 hours | [5][6] |
| Product | ||
| Final Product (Fluroxypyr-meptyl) | 1857 g | [6] |
| Purity | 97.4% | [6] |
| Yield | 98.7% of theoretical | [6] |
Biological Activity and Mode of Action
Fluroxypyr is a systemic herbicide that functions as a synthetic auxin.[4][7] It is absorbed through the leaves and roots of susceptible plants and translocates to the meristematic tissues.[8] By mimicking the natural plant growth hormone auxin, it causes uncontrolled and disorganized cell growth, leading to the death of the target broadleaf weeds.[4]
Conclusion
This compound and its analogs are valuable and versatile building blocks in the synthesis of complex agrochemicals. The synthesis of Fluroxypyr-meptyl serves as a practical example of how a simple haloacetate ester can be effectively incorporated to create a potent and selective herbicide. The protocols and data presented herein provide a foundation for researchers and professionals in the agrochemical and pharmaceutical industries to explore the utility of fluorinated building blocks in the development of new and improved bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solutionsstores.com [solutionsstores.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of Fluroxypyr-meptyl [benchchem.com]
- 7. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 8. wsdot.wa.gov [wsdot.wa.gov]
Application Notes and Protocols for Studying the Reactivity of Methyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound with significant interest in medicinal chemistry and toxicology. Understanding its reactivity is crucial for the development of novel therapeutics, the assessment of its toxicological profile, and the design of effective detoxification strategies. These application notes provide detailed experimental designs and protocols for studying the key reactions of this compound, including hydrolysis, nucleophilic substitution, and enzymatic degradation.
Due to the extreme toxicity of this compound, all handling and experimental procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All personnel must be thoroughly trained in handling highly toxic substances.
II. Key Reactivity Pathways
The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon of the ester group. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. The primary reaction pathways to be considered are:
-
Hydrolysis: Reaction with water to form fluoroacetic acid and methanol. This can be uncatalyzed (neutral), acid-catalyzed, or base-catalyzed.
-
Nucleophilic Acyl Substitution: Reaction with various nucleophiles, such as amines, leading to the formation of amides and other derivatives.
-
Enzymatic Degradation: In biological systems, this compound can be metabolized, primarily through the action of glutathione S-transferases (GSTs).
III. Experimental Design & Protocols
A. Hydrolysis of this compound
The study of this compound hydrolysis involves monitoring the disappearance of the starting material or the appearance of the product, fluoroacetic acid, over time under different pH conditions.
1. Experimental Workflow: Hydrolysis Kinetics
Caption: Workflow for studying the hydrolysis kinetics of this compound.
2. Detailed Protocol: Base-Catalyzed Hydrolysis using ¹⁹F NMR
This protocol outlines the determination of the rate constant for the base-catalyzed hydrolysis of this compound using ¹⁹F NMR spectroscopy.
Materials:
-
This compound (MFA)
-
Sodium hydroxide (NaOH)
-
Deuterated water (D₂O)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in D₂O.
-
Prepare a stock solution of NaOH in D₂O.
-
Prepare a stock solution of the internal standard in D₂O.
-
-
Reaction Setup:
-
In an NMR tube, combine the D₂O, internal standard solution, and this compound stock solution.
-
Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0).
-
Inject the NaOH solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.
-
-
¹⁹F NMR Acquisition:
-
Use a quantitative ¹⁹F NMR pulse sequence. For accurate quantification, ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest.
-
Acquire spectra over a period of at least three half-lives of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the fluoroacetate product relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
B. Nucleophilic Substitution with an Amine
This section details the investigation of the reaction between this compound and a primary amine, such as n-butylamine, to form the corresponding N-butylfluoroacetamide.
1. Signaling Pathway: Nucleophilic Acyl Substitution
Caption: Mechanism of nucleophilic acyl substitution of this compound.
2. Detailed Protocol: Reaction with n-Butylamine using GC-MS
This protocol describes how to monitor the reaction between this compound and n-butylamine using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (MFA)
-
n-Butylamine
-
Aprotic solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve this compound and the internal standard in the aprotic solvent.
-
Add n-butylamine to initiate the reaction.
-
-
Sampling and Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
Sample Preparation for GC-MS:
-
Extract the quenched sample with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a temperature program that allows for the separation of this compound, n-butylamine, and the N-
-
Application Notes & Protocols for the Safe Disposal of Methyl Fluoroacetate Waste in a Research Laboratory
1.0 Application Note: The Critical Importance of Proper Methyl Fluoroacetate Waste Management
This compound (MFA) is an extremely toxic organofluorine compound used as a chemical reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Due to its high acute toxicity via ingestion, inhalation, and dermal contact, it is classified as a fatal poison and requires stringent handling and disposal protocols. Improper disposal of MFA waste can pose a severe threat to human health and the environment.[4] These application notes provide detailed protocols for the safe collection, storage, and disposal of this compound waste in a research laboratory setting, in accordance with established safety guidelines and regulations for acutely toxic materials.[5][6] The primary and mandatory method of disposal is through a licensed hazardous waste management service; on-site chemical neutralization by laboratory personnel is not recommended due to the extreme hazards involved.
2.0 Chemical and Toxicological Data
Proper handling and disposal procedures are informed by the chemical's physical properties and toxicological profile. The following tables summarize key data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₅FO₂ | [1][2] |
| Molar Mass | 92.07 g/mol | [1][7] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Odorless or faint fruity odor | [1][4][8] |
| Boiling Point | 104 - 104.5 °C | [1][8] |
| Melting Point | -35 to -40 °C | [1][2] |
| Solubility in Water | 117 g/L at 25 °C | [1] |
| Density | ~1.17 g/cm³ at 20 °C | [2][8] |
| Flash Point | -32 °C |[1] |
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Test Species | Value | Reference(s) |
|---|---|---|---|
| Oral (LD₅₀) | Rat | 3.5 mg/kg | |
| Oral (LD₅₀) | Mouse | 6 mg/kg | [1] |
| Oral (TDLo) | Human (male) | 0.65 mg/kg | |
| Inhalation (LC₅₀) | Rat | 300 mg/m³ (10 min) |
| Dermal (LD₅₀) | Rabbit | 20 mg/kg | |
Table 3: GHS Hazard Classification for this compound
| Pictograms | Signal Word | Hazard Statements | Reference(s) |
|---|
| GHS02: FlammableGHS06: ToxicGHS07: Exclamation markGHS09: Environmental hazard | Danger | H226: Flammable liquid and vaporH300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH314: Causes severe skin burns and eye damageH319: Causes serious eye irritationH335: May cause respiratory irritationH400: Very toxic to aquatic life |[1] |
3.0 Experimental Protocols for Waste Management
The following protocols outline the mandatory procedures for handling, storing, and preparing this compound waste for collection by a certified hazardous waste disposal service.
3.1 Protocol 1: Waste Generation and Immediate Segregation
This protocol covers the initial steps to be taken at the point of waste generation.
Methodology:
-
Personal Protective Equipment (PPE): Before handling MFA or its waste, don appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and impervious gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.[9]
-
Waste Identification: All waste streams containing this compound, regardless of concentration, must be treated as acutely toxic hazardous waste. This includes reaction residues, contaminated solvents, and cleaning materials.
-
Immediate Segregation: At the point of generation, immediately segregate MFA waste from all other chemical waste streams to prevent accidental mixing and dangerous reactions.[5]
-
Waste Container:
-
Use a dedicated, compatible waste container, preferably plastic, that is in good condition with no leaks or rust.[10][11]
-
The container must have a securely closing screw-top lid.[5]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Acutely Toxic," "Flammable").[10][11]
-
3.2 Protocol 2: Accumulation and Temporary Storage
This protocol details the requirements for storing MFA waste in a designated Satellite Accumulation Area (SAA) prior to disposal.
Methodology:
-
Designated SAA: Store the waste container in a designated SAA, which must be at or near the point of generation. Do not move waste between different rooms for storage.[6][12]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]
-
Storage Conditions:
-
Accumulation Limits: Federal and state regulations limit the amount of acutely toxic waste that can be stored in an SAA. The limit is typically one quart (approximately 1 liter) . Once this limit is reached, the waste must be removed by a licensed disposal service within a specified timeframe (e.g., three days).[6][12][13]
3.3 Protocol 3: Disposal of Empty Containers
Containers that once held this compound are also considered hazardous waste and must be managed accordingly.
Methodology:
-
Do Not Discard as Regular Trash: An "empty" container that has held an acutely toxic waste like MFA must be disposed of as hazardous waste itself, or it must be properly decontaminated.[13][14]
-
Decontamination Procedure (Triple Rinsing):
-
Select a solvent capable of dissolving this compound (e.g., methanol or ethanol).
-
Rinse the container three consecutive times with the chosen solvent.[11][13]
-
Crucially, collect all rinsate from these three rinses. This rinsate is now considered acutely toxic hazardous waste and must be added to your this compound waste stream.[11][13]
-
-
Final Disposal of Rinsed Container: After triple rinsing and collecting the rinsate, deface or remove the original labels from the container. It can then be disposed of as regular laboratory glass or plastic waste, or reused for compatible waste accumulation.[11][13]
3.4 Protocol 4: Arranging for Professional Disposal
This protocol outlines the final step of coordinating the removal of MFA waste from the laboratory.
Methodology:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for acutely toxic waste.[10]
-
Complete Paperwork: Fill out all required hazardous waste disposal forms or tags provided by your EHS office. This typically includes listing the chemical name, quantity, and location. Do not use abbreviations or chemical formulas.[10]
-
Prepare for Pickup: Ensure the waste container is securely sealed and properly labeled. Await pickup by trained EHS personnel or a licensed hazardous waste contractor.
-
Maintain Records: Keep a record of the waste generated and the date of disposal in your laboratory's chemical inventory or waste log.
4.0 Visualizations
The following diagrams illustrate the workflows and key relationships for managing this compound waste.
Caption: Workflow for safe management of this compound waste.
Caption: Decision tree for handling MFA-contaminated materials.
Caption: Storage incompatibility for this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 453-18-9 [chemicalbook.com]
- 4. CAS 453-18-9: this compound | CymitQuimica [cymitquimica.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. This compound (CAS 453-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. odu.edu [odu.edu]
- 13. vumc.org [vumc.org]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Application Notes and Protocols for the Use of Methyl Fluoroacetate in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluoroacetate (MFA) is a potent metabolic inhibitor that serves as a valuable tool for studying the intricacies of cellular metabolism, particularly the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Although highly toxic, its specific and well-characterized mechanism of action allows researchers to probe metabolic pathways, investigate cellular bioenergetics, and explore potential therapeutic strategies for diseases with metabolic dysregulation.
MFA itself is not the direct inhibitor. Upon entering the cell, it is hydrolyzed to fluoroacetate. Through a process termed "lethal synthesis," fluoroacetate is converted into fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[1][2] It is this resulting fluorocitrate that acts as a potent inhibitor of aconitase, a key enzyme in the Krebs cycle responsible for the isomerization of citrate to isocitrate.[1][2] This inhibition leads to a blockage of the Krebs cycle, resulting in the accumulation of citrate and a depletion of downstream metabolites, ultimately impairing cellular energy production in the form of ATP.[3][4]
These application notes provide a comprehensive overview of the use of this compound in metabolic research, including detailed experimental protocols and data presentation.
Key Applications
-
Probing the Krebs Cycle: By inhibiting aconitase, MFA allows for the detailed study of the consequences of Krebs cycle disruption. This includes investigating the roles of individual cycle intermediates and the interconnectivity of the Krebs cycle with other metabolic pathways such as glycolysis, fatty acid metabolism, and amino acid metabolism.[5]
-
Metabolic Flux Analysis (MFA): In conjunction with stable isotope tracers, this compound can be used to study metabolic flux and reprogramming in various cell types, including cancer cells. By observing how cells reroute metabolic pathways in response to Krebs cycle inhibition, researchers can gain insights into metabolic plasticity and identify potential therapeutic targets.
-
Drug Discovery and Development: Understanding how cells respond to metabolic stress induced by MFA can aid in the development of drugs that target cellular metabolism. This is particularly relevant in oncology, where cancer cells often exhibit altered metabolic phenotypes.
-
Toxicology Studies: this compound serves as a model compound for studying the mechanisms of metabolic poisons and for the development of potential antidotes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of fluoroacetate and its metabolite, fluorocitrate.
| Parameter | Organism/System | Treatment | Result | Reference |
| Citrate Concentration | Rat Heart | Sodium Fluoroacetate (0.75 mg/kg) | + 4.2-fold increase | [6] |
| ATP Levels | Rat Heart | Sodium Fluoroacetate (0.75 mg/kg) | - 1.9-fold decrease | [6] |
| Aconitase Inhibition (Ki) | Solubilized Mitochondria | Fluorocitrate (with citrate substrate) | 3.4 x 10⁻⁸ M (Partially competitive) | [7] |
| Aconitase Inhibition (Ki) | Solubilized Mitochondria | Fluorocitrate (with cis-aconitate substrate) | 3.0 x 10⁻⁸ M (Partially non-competitive) | [7] |
| Aconitase Inhibition (Kd) | Purified Aconitase | Natural Fluorocitrate | 8.7 x 10⁻⁵ M (Competitive) | [8] |
Experimental Protocols
Caution: this compound is extremely toxic and should be handled with extreme care in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste must be disposed of as hazardous material according to institutional guidelines.
Protocol 1: In Vitro Treatment of Cultured Cells with this compound for Metabolomic Analysis
This protocol describes the treatment of adherent mammalian cells with this compound followed by sample preparation for mass spectrometry-based metabolomics to analyze changes in Krebs cycle intermediates.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound (MFA) stock solution (e.g., 100 mM in DMSO or ethanol)
-
6-well or 12-well cell culture plates
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
Liquid nitrogen
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Treatment:
-
On the day of the experiment, remove the culture medium.
-
Add fresh complete medium containing the desired final concentration of this compound (a dose-response experiment is recommended, e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO or ethanol at the same concentration as the MFA-treated wells).
-
Incubate the cells for the desired time period (a time-course experiment is recommended, e.g., 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
After the incubation period, place the cell culture plates on ice.
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Clarification and Storage:
-
Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
The resulting supernatant can be stored at -80°C until analysis by mass spectrometry.
-
Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a general protocol for the analysis of Krebs cycle intermediates. The specific parameters will need to be optimized for the instrument being used.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid (LC-MS grade).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (LC-MS grade).
-
Standards for Krebs cycle intermediates (citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate, oxaloacetate).
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
Centrifuge the samples again at >13,000 x g for 10 minutes at 4°C to pellet any remaining precipitate.
-
Transfer the supernatant to LC-MS vials.
-
-
LC-MS Analysis:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the sample.
-
Run a gradient elution to separate the metabolites. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
The mass spectrometer should be operated in negative ion mode to detect the deprotonated Krebs cycle intermediates.
-
Acquire data in full scan mode over a mass range of m/z 50-1000.
-
-
Data Analysis:
-
Identify the Krebs cycle intermediates based on their accurate mass and retention time compared to the standards.
-
Integrate the peak areas for each metabolite.
-
Normalize the data to an internal standard and/or cell number/protein concentration.
-
Perform statistical analysis to determine significant changes between control and MFA-treated samples.
-
Visualizations
Caption: "Lethal Synthesis" of Fluorocitrate and Inhibition of Aconitase in the Krebs Cycle.
Caption: Experimental workflow for metabolomic analysis of cells treated with this compound.
Caption: Logical relationship of events following this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Techniques for Monitoring Reaction Kinetics Involving Methyl Fluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluoroacetate (MFA) is a highly toxic organofluorine compound that has been used as a rodenticide. Its mechanism of toxicity involves the "lethal synthesis" of fluorocitrate, which subsequently inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] Understanding the reaction kinetics of this compound is crucial for toxicology studies, the development of potential antidotes, and for monitoring its environmental fate. This document provides detailed application notes and protocols for monitoring the reaction kinetics of this compound using various analytical techniques.
Key Analytical Techniques
Several analytical techniques can be employed to monitor the real-time progress of chemical reactions involving this compound. The choice of technique depends on factors such as the reaction medium, the presence of interfering species, and the required sensitivity. The most common and effective methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the simultaneous monitoring of reactants, intermediates, and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, particularly useful for identifying and quantifying volatile compounds in complex mixtures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Enables real-time, in-situ monitoring of changes in functional groups during a reaction.
Application Note 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy can be used to monitor the hydrolysis of this compound to fluoroacetate and methanol. The reaction can be followed by observing the decrease in the intensity of the methyl ester protons of the reactant and the corresponding increase in the intensity of the methyl protons of the methanol product.
Experimental Protocol
1. Sample Preparation:
- Prepare a stock solution of this compound in a deuterated solvent (e.g., D₂O or a buffered D₂O solution for pH-controlled studies). A typical starting concentration is in the range of 10-50 mM.
- If studying catalyzed hydrolysis, prepare the catalyst (e.g., a specific concentration of acid or base in D₂O) in a separate vial.
2. NMR Data Acquisition:
- Transfer a known volume of the this compound stock solution to an NMR tube.
- Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentration of the reactant.
- To initiate the reaction, add a known volume of the catalyst solution to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
- The time interval between spectra will depend on the reaction rate and should be chosen to provide a sufficient number of data points throughout the course of the reaction.
3. Data Processing and Analysis:
- Process the acquired spectra (phasing, baseline correction).
- Integrate the characteristic peaks for the methyl protons of this compound (a singlet) and the methyl protons of methanol (a singlet at a different chemical shift).
- The concentration of this compound at each time point is proportional to the integral of its methyl peak.
- Plot the concentration of this compound versus time to obtain the kinetic profile.
- Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.
Quantitative Data Summary
| Reaction Condition | Rate Constant (k) | Technique | Reference |
| Base-Catalyzed Hydrolysis (pH 8, 25 °C) | 2.0 L·mol⁻¹·s⁻¹ (second-order) | Estimation Method | [2] |
| Atmospheric reaction with OH radicals | 1.6 x 10⁻¹³ cm³·molecule⁻¹·s⁻¹ | Estimation Method | [2] |
Experimental Workflow
Caption: Workflow for monitoring this compound hydrolysis kinetics using ¹H NMR spectroscopy.
Application Note 2: Kinetic Analysis of this compound Reactions by GC-MS
Principle: GC-MS is a powerful technique for monitoring the kinetics of reactions involving this compound, especially in complex matrices. The method involves separating the components of the reaction mixture by gas chromatography and identifying and quantifying them by mass spectrometry. To improve volatility and chromatographic performance, derivatization of the resulting fluoroacetic acid may be necessary.[7][8]
Experimental Protocol
1. Reaction Setup:
- Perform the reaction in a thermostated vessel with controlled stirring.
- At predetermined time intervals, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction to stop it. This can be achieved by rapid cooling or by adding a quenching agent that neutralizes the catalyst.
2. Sample Preparation for GC-MS:
- Direct Analysis: If this compound and its products are sufficiently volatile and thermally stable, the quenched aliquot can be directly injected after appropriate dilution.
- Derivatization: For the analysis of the non-volatile fluoroacetic acid product, a derivatization step is necessary. A common method is esterification (e.g., with ethanol in the presence of sulfuric acid to form ethyl fluoroacetate) or pentafluorobenzylation.[7][9]
- To a quenched aliquot, add the derivatizing agent and a catalyst.
- Heat the mixture for a specific time to ensure complete derivatization.
- Extract the derivative into an organic solvent (e.g., hexane or ethyl acetate).
- Wash the organic layer to remove any excess reagents.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
3. GC-MS Analysis:
- Injector: Split/splitless injector, typically operated at a temperature that ensures efficient volatilization without thermal degradation.
- Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms) should be used for good separation.
- Oven Program: A temperature gradient program is typically used to ensure good separation of all components.
- Mass Spectrometer: Operate in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy, monitoring characteristic ions of this compound and its derivatives.[10]
4. Data Analysis:
- Identify the peaks corresponding to the reactant and product(s) based on their retention times and mass spectra.
- Create a calibration curve for each analyte using standards of known concentrations.
- Quantify the concentration of each component in the reaction aliquots using the calibration curves.
- Plot the concentration of this compound versus time and determine the kinetic parameters as described in the NMR section.
Experimental Workflow
References
- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students [pubs.sciepub.com]
- 4. chemistry.um.edu.my [chemistry.um.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. chemrxiv.org [chemrxiv.org]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Fluoroacetate in Fluoropolymer Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl fluoroacetate (MFA), a highly toxic ester of fluoroacetic acid, is not typically used as a direct monomer in fluoropolymer synthesis.[1] Its primary role in this field is as a key intermediate in the synthesis of fluorinated monomers, most notably methyl α-fluoroacrylate (MFA).[2] This application note details the conversion of this compound into methyl α-fluoroacrylate and the subsequent polymerization of MFA to produce poly(methyl α-fluoroacrylate), a fluoropolymer with notable thermal stability.[2][3][4] Due to the extreme toxicity of this compound, all handling must be conducted with appropriate safety precautions in a controlled laboratory environment.[1]
Section 1: Synthesis of Methyl α-Fluoroacrylate (MFA) from this compound
This protocol describes the multi-step synthesis of the monomer methyl α-fluoroacrylate from the reagent this compound.[2]
Experimental Protocol:
-
Reaction of Methyl Chloroacetate: The synthesis begins with the reaction of methyl α-chloroacetate with potassium fluoride (KF) to yield this compound.
-
Formation of the Intermediate: this compound is then treated successively with dimethyl oxalate and sodium hydride (NaH).
-
Reaction with Paraformaldehyde: The resulting intermediate is reacted with paraformaldehyde.
-
Final Monomer Synthesis: The final step involves treatment with sodium methoxide to yield the methyl α-fluoroacrylate (MFA) monomer.[2]
Logical Relationship Diagram:
Caption: Synthesis pathway from this compound to methyl α-fluoroacrylate monomer.
Section 2: Homopolymerization of Methyl α-Fluoroacrylate (MFA)
This section details the radical polymerization of the MFA monomer to create poly(methyl α-fluoroacrylate).
Experimental Protocol: Solution Polymerization
-
Reaction Setup: The homopolymerization of MFA is conducted in an acetonitrile solution.
-
Initiator: Azobis(isobutyronitrile) (AIBN) is used as the radical initiator.[2]
-
Polymerization: The reaction kinetics have been investigated, yielding key polymerization parameters.[2]
-
Analysis: The resulting polymer, poly(methyl α-fluoroacrylate), is characterized using techniques such as thermogravimetric analysis (TGA) and thermomechanical analysis (TMA).[2]
Experimental Workflow Diagram:
Caption: Workflow for the radical polymerization of methyl α-fluoroacrylate.
Data Presentation:
Table 1: Kinetic Data for MFA Homopolymerization [2]
| Parameter | Value |
| Rate of Polymerization (Rp) | k [AIBN]0.6[MFA]1.1 |
| Overall Activation Energy | 73.6 kJ/mol |
Table 2: Thermal Properties of Poly(methyl α-fluoroacrylate) [2]
| Property | Value | Method |
| 10% Weight Loss Temperature | 350°C (in N2) | TGA |
| Glass Transition Temperature (Tg) | 128°C | TMA |
Section 3: Copolymerization of Methyl α-Fluoroacrylate (MFA)
MFA can also be copolymerized with other monomers to create fluoropolymers with varied properties. The monomer reactivity ratios for copolymerizations with various other monomers have been determined in previous studies.[2] The protocols for copolymerization are analogous to the homopolymerization protocol, with the addition of a comonomer in the initial reaction mixture.
While this compound serves as a crucial precursor, it is the resulting monomer, methyl α-fluoroacrylate, that directly participates in polymerization to form fluoropolymers.[2] The polymer derived from this pathway, poly(methyl α-fluoroacrylate), exhibits high thermal stability, making it a material of interest for applications requiring chemical and heat resistance.[2][3] Researchers should note the high toxicity of this compound and implement stringent safety protocols during its handling and conversion.[1]
References
Troubleshooting & Optimization
improving the yield and purity of methyl fluoroacetate synthesis.
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed instructions and troubleshooting guides for the synthesis of methyl fluoroacetate, a highly toxic substance, would violate my safety policies. The synthesis and handling of such compounds require specialized knowledge and equipment to prevent accidental exposure and harm.
Instead, I can offer to provide information on general principles of chemical synthesis, laboratory safety, and analytical techniques that are relevant to the work of researchers and scientists in a safe and responsible manner. This could include:
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General strategies for optimizing reaction yields and purity.
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Principles of common purification techniques like distillation, recrystallization, and chromatography.
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Best practices for laboratory safety and handling of hazardous materials.
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Fundamentals of analytical methods used for product characterization (e.g., NMR, GC-MS, HPLC).
Technical Support Center: Troubleshooting Common Side Reactions in Methyl Fluoroacetate Chemistry
Welcome to the Technical Support Center for methyl fluoroacetate chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data summaries, and visualizations to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Desired Product
Q1: I am consistently obtaining a low yield in my reaction where this compound is used for enolate generation and subsequent alkylation. What are the common causes and how can I improve the yield?
A1: Low yields in reactions involving this compound can stem from several factors, often related to competing side reactions or suboptimal reaction conditions. The most common culprits include hydrolysis of the ester, epimerization of the product, and self-condensation of the starting material.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Moisture can lead to the hydrolysis of both the starting material and the product, generating fluoroacetic acid, which can complicate the reaction and purification. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried before use.
-
Choice of Base and Temperature: The base used to generate the enolate is critical. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) are often preferred as they can rapidly and quantitatively form the enolate at low temperatures (-78 °C), minimizing side reactions. Using a weaker base or higher temperatures can lead to an equilibrium concentration of the enolate, which allows for side reactions like self-condensation to occur.
-
Order of Addition: Adding the this compound solution dropwise to a solution of the base at low temperature can help to maintain a low concentration of the ester and minimize self-condensation. The electrophile should then be added to the pre-formed enolate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or elevated temperatures during workup.
-
Purification Strategy: During the aqueous workup, it is crucial to minimize contact time with acidic or basic solutions to prevent hydrolysis of the desired product. A rapid extraction followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate is recommended.
Issue 2: Presence of Fluoroacetic Acid as a Byproduct
Q2: My final product is contaminated with fluoroacetic acid. How can I avoid its formation and remove it during purification?
A2: The presence of fluoroacetic acid is a common issue and is primarily due to the hydrolysis of the this compound ester. This can occur during the reaction itself if there is residual water, or more commonly, during the aqueous workup. Fluoroacetic acid is highly toxic and its removal is critical.
Troubleshooting and Purification Protocol:
-
Prevention:
-
As mentioned previously, ensure all reaction components are strictly anhydrous.
-
During the workup, use a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize any acid and quench the reaction. Add the bicarbonate solution carefully and slowly, especially if there is unreacted base, to avoid excessive gas evolution.
-
-
Removal Protocol: Mild Basic Wash
-
After the reaction is complete, quench the reaction mixture at low temperature by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Gently shake the separatory funnel, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer two more times with a saturated NaHCO₃ solution.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Data on this compound Hydrolysis:
Base-catalyzed hydrolysis is a significant concern. The half-life of this compound is estimated to be 4 days at a pH of 7 and decreases to 10 hours at a pH of 8, highlighting its sensitivity to basic conditions.[1]
| pH | Estimated Half-life |
| 7 | 4 days |
| 8 | 10 hours |
Issue 3: Loss of Stereochemical Integrity (Epimerization)
Q3: I am performing a reaction that should yield a specific stereoisomer, but I am observing a mixture of epimers. Can this compound's enolate undergo epimerization?
A3: Yes, the formation of a planar enolate from a chiral α-fluoro ester can lead to the loss of stereochemical information at the α-carbon. Upon protonation or reaction with an electrophile, the approach from either face of the planar enolate can lead to a mixture of epimers.
Troubleshooting Strategies to Minimize Epimerization:
-
Use of a Strong, Bulky Base: A strong, sterically hindered base like LDA can rapidly deprotonate the α-carbon at low temperatures. The resulting lithium enolate may exist in a specific geometry that can favor one stereochemical outcome upon reaction.
-
Low Reaction Temperature: Maintaining a very low temperature (e.g., -78 °C) throughout the enolate formation and subsequent reaction is crucial. Higher temperatures can allow for equilibration between different enolate forms or racemization of the product.
-
Careful Quenching: The quenching step should be performed at low temperature with a proton source that is not overly acidic, which could catalyze enolization and epimerization.
Logical Relationship of Epimerization:
Issue 4: Formation of a β-Keto Ester Side Product
Q4: I am observing a higher molecular weight byproduct that I suspect is from the self-condensation of this compound. Is this a known side reaction?
A4: Yes, the self-condensation of esters in the presence of a base is known as the Claisen condensation. In this reaction, one molecule of the ester acts as a nucleophile (after deprotonation to form an enolate) and attacks the carbonyl group of a second ester molecule. This results in the formation of a β-keto ester. For this compound, this would lead to the formation of methyl 2,4-difluoro-3-oxobutanoate.
Conditions Favoring Self-Condensation:
-
Sub-stoichiometric amounts of a strong base or the use of a weaker base: This allows for an equilibrium concentration of both the enolate and the starting ester to be present in the reaction mixture.
-
Higher reaction temperatures: Increased temperature provides the activation energy for the condensation reaction to occur.
-
Slow addition of the electrophile: If the desired electrophile is added too slowly or is not reactive enough, the enolate of this compound may react with another molecule of the starting material.
Experimental Protocol to Minimize Self-Condensation:
This protocol for an aldol-type reaction using a "Claisen salt" of this compound demonstrates a strategy to pre-form a reactive intermediate, which can help avoid the presence of free this compound during the nucleophilic addition step, thus minimizing self-condensation.
-
Preparation of the Claisen Salt (Intermediate): This step is performed beforehand to generate the enolate equivalent.
-
Reaction with Aldehyde:
-
In a reaction vessel, dissolve the pre-formed Claisen salt (1.0 equivalent) and sodium bicarbonate (1.0 equivalent) in water.
-
Cool the solution to 20-30 °C.
-
Slowly dropwise add a 37% aqueous solution of formaldehyde (9.0 equivalents).
-
Stir the reaction mixture for 2-3 hours at 20-30 °C.
-
Monitor the reaction by GC.
-
-
Workup:
-
Extract the aqueous solution with ethyl acetate (3 x 200 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate.
-
Purify the crude product by vacuum distillation.[2]
-
Troubleshooting Workflow for Side Reactions:
References
Technical Support Center: Optimization of Methyl Fluoroacetate Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the derivatization of fluoroacetic acid to methyl fluoroacetate for analytical purposes, particularly for gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fluoroacetic acid to this compound necessary for GC analysis?
A1: Free fluoroacetic acid is a highly polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. Derivatization converts the polar carboxylic acid group into a less polar and more volatile methyl ester (this compound). This transformation improves peak shape, reduces tailing, and enhances thermal stability, leading to better chromatographic separation and detection.[1][2][3][4]
Q2: What are the common methods for preparing this compound for analysis?
A2: The most common methods involve esterification of fluoroacetic acid. This can be achieved through:
-
Acid-catalyzed esterification: Using an alcohol (methanol) in the presence of an acid catalyst like boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid (H2SO4).[3][5]
-
Alkylation: Using alkylating agents such as diazomethane or (trimethylsilyl)diazomethane. These reagents react instantly and quantitatively with carboxylic acids.[1]
-
Phase-Transfer Catalysis: Employing reagents like pentafluorobenzyl bromide (PFBBr) in a biphasic system with a phase-transfer catalyst to form the corresponding ester. While this example uses PFBBr, similar principles can be applied for methylation.[6]
Q3: What are the critical parameters to control during the derivatization reaction?
A3: Key parameters that significantly influence the efficiency and reproducibility of the derivatization include:
-
Temperature: Higher temperatures often increase the reaction rate and yield, but excessive heat can degrade the sample or derivatizing reagent.[1][7]
-
Reaction Time: The reaction must be allowed to proceed to completion for accurate quantification. The optimal time can vary from minutes to hours depending on the method.[1]
-
Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.
-
Presence of Water and Active Hydrogens: Water can hydrolyze the derivatizing reagent and the formed ester, reducing the yield. It is crucial to use dry solvents and reagents.[1][2]
-
Catalyst: The choice and concentration of a catalyst are critical for acid-catalyzed methods.[2]
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving both the sample and the reagents.[1]
Q4: How can I confirm that the derivatization to this compound was successful?
A4: The success of the derivatization can be monitored by analyzing aliquots of the reaction mixture over time using GC.[1] A successful reaction is indicated by the disappearance of the analyte peak (if the underivatized form is detectable) and the appearance of a new, well-defined peak corresponding to this compound. Confirmation of the product's identity can be achieved using gas chromatography-mass spectrometry (GC-MS) by comparing the obtained mass spectrum with a reference spectrum.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is aqueous, it must be dried before derivatization. Adding a drying agent like sodium sulfate can help.[1] |
| Inactive Derivatization Reagent | Reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle of the derivatizing agent or verify the activity of the current batch with a standard.[2] |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration.[1] Alternatively, increasing the reaction temperature may improve the yield, but consider the thermal stability of the compounds.[1] |
| Incorrect Reagent Stoichiometry | Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion. |
| Ineffective Catalyst | For acid-catalyzed methods, ensure the catalyst is active and used at the correct concentration. |
Problem 2: Poor Peak Shape (Tailing) in GC Analysis
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Unreacted fluoroacetic acid will exhibit poor peak shape. Optimize the reaction conditions (time, temperature, reagent concentration) to ensure complete conversion. |
| Active Sites in the GC System | The GC inlet liner, column, or detector can have active sites that interact with the analyte. Use a deactivated inlet liner and a high-quality, inert GC column. Silanizing the glassware can also help reduce active sites.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample. |
Problem 3: Presence of Extraneous Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Reagent Byproducts | The derivatization reaction can produce byproducts. Choose a derivatization reagent where the byproducts do not interfere with the analysis of this compound. For example, the byproduct of N-Methyl-bis(trifluoroacetamide) (MBTFA) is volatile and generally does not interfere with chromatography.[1] |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents to avoid introducing contaminants. Run a blank analysis of the reagents and solvent to identify any background peaks. |
| Side Reactions | The analyte or other components in the sample matrix may undergo side reactions with the derivatizing agent. Adjusting the reaction conditions (e.g., using a milder temperature) may minimize these. |
Problem 4: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Reaction Conditions | Ensure that the temperature, reaction time, and reagent volumes are precisely controlled for all samples and standards. Using a heating block with drilled wells for vials can ensure uniform temperature.[1] |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary before derivatization.[8] |
| Variable Water Content | Small variations in moisture can significantly affect the reaction yield. Ensure consistent and thorough drying of all samples. |
Quantitative Data on Derivatization Conditions
The following tables summarize optimized conditions for the derivatization of fluoroacetate to different esters, which can be adapted for this compound synthesis.
Table 1: Headspace Derivatization to Ethyl Fluoroacetate
| Parameter | Optimized Value |
| Analyte | Sodium Fluoroacetate (100 µg) |
| Derivatizing Agent | Ethanol (70 µl) |
| Catalyst | Sulfuric Acid (30 µl) |
| Incubation Temperature | 100°C |
| Incubation Time | 15 min |
| Detection Method | GC-FID |
| Source: Adapted from Journal of Chromatography A, 736 (1996) 229-234. |
Table 2: Extractive Derivatization to Pentafluorobenzyl (PFB) Fluoroacetate
| Parameter | Optimized Value |
| Analyte | Fluoroacetic Acid |
| Derivatizing Agent | Pentafluorobenzyl Bromide (PFBBr) |
| Catalyst | Polymer-bound tri-n-butyl-methylphosphonium bromide |
| Solvent | Toluene |
| Reaction pH | 6.5 |
| Reaction Temperature | 60°C |
| Detection Method | GC-ECD, GC-MS |
| Source: Adapted from a study on triphasal extractive pentafluorobenzylation.[6] |
Experimental Protocols
Protocol: Acid-Catalyzed Derivatization of Fluoroacetic Acid with BF3-Methanol
This protocol provides a general guideline for the esterification of fluoroacetic acid to this compound for GC analysis.
Materials:
-
Sample containing fluoroacetic acid, dried.
-
14% Boron Trifluoride in Methanol (BF3-Methanol) reagent.
-
Anhydrous Hexane.
-
Saturated Sodium Chloride (NaCl) solution.
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Transfer a known amount of the dried sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the sample (reconstituted in a suitable solvent if necessary) and 50 µL of 14% BF3-Methanol to the reaction vial. This provides a significant molar excess of the reagent.[3]
-
Reaction: Cap the vial tightly, vortex for 10-15 seconds, and place it in a heating block or oven set to 60°C for 60 minutes. The optimal time and temperature may need to be determined empirically for your specific application.[3]
-
Reaction Quenching and Extraction: After the vial has cooled to room temperature, add 0.5 mL of saturated NaCl solution to quench the reaction. Vortex for 10 seconds.
-
Solvent Extraction: Add 0.6 mL of hexane to the vial to extract the this compound. Vortex thoroughly and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the derivatized analyte into a clean autosampler vial for GC analysis.
-
Analysis: Inject an appropriate volume of the hexane extract into the GC-MS or GC-FID system for analysis.
Visualizations
Caption: General workflow for the derivatization of fluoroacetic acid to this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Methyl Fluoroacetate Purification
Welcome to the technical support center for the purification of high-purity methyl fluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from methyl chloroacetate and potassium fluoride?
A1: The most common impurity is unreacted methyl chloroacetate . Other potential impurities include residual solvents from the synthesis (e.g., DMF, acetamide), water, and minor byproducts from side reactions. Inadequate drying of reactants or equipment can introduce water, which may lead to the hydrolysis of both the starting material and the product.
Q2: What is the recommended purification method for achieving high-purity (>99%) this compound on a laboratory scale?
A2: Fractional distillation is the most effective and commonly used method for purifying this compound on a laboratory scale. The significant difference in boiling points between this compound (approx. 104.5°C) and the primary impurity, methyl chloroacetate (approx. 129.8°C), allows for efficient separation.[1] For removal of non-volatile impurities, simple distillation may be sufficient as a preliminary step.
Q3: Can preparative gas chromatography (GC) be used for purification?
A3: Yes, preparative GC is a viable option for obtaining very high-purity this compound, especially for small-scale preparations or when extremely low levels of impurities are required. However, it is generally a lower-throughput technique compared to fractional distillation.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile components and their identification based on mass spectra.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect the presence of impurities by comparing the spectra to a reference standard.[3][4][5][6][7]
Q5: What are the key safety precautions when handling and purifying this compound?
A5: this compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Ensure that all distillation equipment is properly assembled and free of leaks. Have an appropriate quenching agent and emergency plan in place.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation between this compound and methyl chloroacetate.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of about 1-2 drops per second is recommended. |
| Poor insulation of the distillation column. | Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a temperature controller, to ensure consistent boiling. |
Issue 2: Product is contaminated with solvent.
| Possible Cause | Troubleshooting Step |
| Solvent has a boiling point close to the product. | If the solvent has a lower boiling point, collect a forerun fraction to remove the bulk of the solvent before collecting the product fraction. If the boiling point is higher, the solvent will remain in the distillation pot. |
| Azeotrope formation. | Check for known azeotropes of this compound with the solvent used. If an azeotrope exists, an alternative purification method or a different solvent for extraction/washing may be necessary. |
Issue 3: Low recovery of purified product.
| Possible Cause | Troubleshooting Step |
| Hold-up in the distillation column. | A significant amount of material can be retained on the surface of the packing material. Choose a column with a lower hold-up for small-scale distillations. |
| Decomposition of the product at high temperatures. | While this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.[8] Consider performing the distillation under reduced pressure to lower the boiling point. |
| Leaks in the distillation apparatus. | Ensure all joints are properly sealed with appropriate grease or PTFE sleeves to prevent the loss of vapor. |
General Purification Issues
Issue 4: Presence of water in the purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete drying of crude product or glassware. | Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. Ensure all glassware is thoroughly dried in an oven. |
| Hydrolysis during workup. | Minimize contact with water during the workup. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the ester in the aqueous layer and perform the wash quickly at a low temperature. This compound can undergo hydrolysis, especially under basic conditions.[8] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol assumes the crude product is a mixture of this compound and methyl chloroacetate.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).
- Attach a fractionating column (e.g., Vigreux or packed column) to the flask.
- Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
- Connect a condenser and a collection flask.
- Use a heating mantle with a stirrer for heating and a magnetic stir bar in the distillation flask for smooth boiling.
2. Distillation Procedure:
- Charge the crude this compound to the distillation flask.
- Begin heating the flask gently.
- Observe the temperature as the vapor rises through the column.
- Collect any low-boiling forerun (if solvents are present) in a separate flask.
- Carefully collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (around 104.5°C at atmospheric pressure).
- Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling impurity (methyl chloroacetate) is beginning to distill. At this point, stop the distillation or change the collection flask.
- The residue in the distillation flask will be enriched in methyl chloroacetate.
3. Purity Analysis:
- Analyze the collected fraction(s) by GC-MS to determine the purity.
Protocol 2: Purity Analysis by GC-MS
1. Sample Preparation:
- Dilute a small aliquot of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Parameters (Example):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) mode, scanning from m/z 30 to 300.
3. Data Analysis:
- Identify the peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra to reference data.
- Calculate the purity based on the relative peak areas.
Data Presentation
Table 1: Physical Properties of this compound and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₅FO₂ | 92.07 | 104.5 |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 129.8 |
Table 2: Example Purity Data from Fractional Distillation
| Fraction | Distillation Temperature (°C) | Purity of this compound (%) |
| Forerun | < 100 | - |
| Main Fraction | 104-105 | > 99.5 |
| Residue | > 110 | - |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound(453-18-9) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. dl.astm.org [dl.astm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Gas Chromatography Analysis of Methyl Fluoroacetate
Welcome to the technical support center for the gas chromatography (GC) analysis of methyl fluoroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common problem in gas chromatography that can significantly impact the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing this compound.
Q1: My this compound peak is tailing. Where do I start troubleshooting?
Peak tailing for a polar analyte like this compound can stem from several sources. A logical first step is to determine if the issue is isolated to this specific analyte or if it affects all peaks in your chromatogram.
Troubleshooting Workflow:
Caption: Initial diagnostic workflow for peak tailing.
If all peaks are tailing, it's likely a physical or mechanical issue with your GC system.[1][2][3] If only the this compound peak (and other polar analytes) are tailing, the problem is more likely due to chemical interactions within the system.[4]
Q2: I suspect active sites in my system are causing the peak tailing. What should I do?
Active sites are locations within the GC flow path that can interact with polar compounds like this compound, causing adsorption and peak tailing.[4][5] Common sources of activity include the injection port liner, column, and seals.
Troubleshooting Active Sites:
-
Injection Port Liner: The liner is a common source of activity.
-
Action: Replace the liner with a new, deactivated liner. Glass wool in the liner can also be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.[6]
-
Verification: If peak shape improves, the old liner was likely the source of activity.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Column Conditioning: An improperly conditioned column can exhibit peak tailing.
-
Action: Bake out the column according to the manufacturer's instructions to remove any contaminants.[7]
-
Logical Flow for Addressing Active Sites:
Caption: Step-by-step process for eliminating active sites.
Q3: Could my GC method parameters be the cause of peak tailing for this compound?
Yes, suboptimal GC parameters can contribute to poor peak shape. Key parameters to consider are the injection method, temperature program, and column choice.
Recommended GC Parameters for this compound Analysis:
| Parameter | Recommendation | Rationale for Preventing Peak Tailing |
| GC Column | Low-to-mid polarity column (e.g., 5% Phenyl-Methylpolysiloxane) | A less polar stationary phase reduces the potential for strong interactions with the polar this compound, which can cause tailing.[9] |
| Injection Mode | Split injection is generally preferred over splitless. | Minimizes the interaction time of the analyte in the hot inlet, reducing the chance of degradation or adsorption on active sites.[10] |
| Injection Volume | 1 µL or less | Prevents column overload, which can lead to peak fronting or tailing.[11] |
| Initial Oven Temp. | Start at a lower temperature (e.g., 40-50 °C) | A lower initial temperature can improve the focusing of the analyte at the head of the column, leading to sharper peaks.[2] |
| Solvent Choice | Use a solvent that is compatible with the stationary phase polarity. | A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[9][10] |
Experimental Protocol for Method Optimization:
-
Column Selection: Start with a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Inlet and Detector Temperatures: Set the inlet and detector temperatures to 250 °C.
-
Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 1-2 minutes.
-
-
Injection: Inject 1 µL of a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) with a split ratio of 50:1.
-
Evaluation: Assess the peak shape. If tailing persists, consider the troubleshooting steps for active sites.
Frequently Asked Questions (FAQs)
Q: Is derivatization necessary for the analysis of this compound?
A: this compound itself is amenable to GC analysis. However, it is often the product of derivatizing fluoroacetic acid for analysis.[1][7] If you are starting with fluoroacetic acid, derivatization to its methyl, ethyl, or other ester is a common and effective strategy to improve its volatility and chromatographic behavior.[1][7][11]
Q: Can a dirty syringe cause peak tailing?
A: While less common than other causes, a contaminated syringe can introduce non-volatile residues into the inlet, which can create active sites and contribute to peak tailing over time. Regular cleaning or replacement of the syringe is good practice.
Q: My peak shape is good, but my retention time is shifting. What could be the cause?
A: Retention time shifts are typically caused by leaks in the system, changes in carrier gas flow rate, or a change in the column's stationary phase (e.g., due to degradation). Check for leaks using an electronic leak detector, verify your gas flow rates, and inspect the column for signs of aging.
Q: What is the impact of column film thickness on peak shape?
A: A thicker stationary phase film can increase retention and sample capacity, but it can also lead to broader peaks if not optimized. For a relatively volatile compound like this compound, a standard film thickness (e.g., 0.25 µm) is generally a good starting point.[4] Thinner films can lead to sharper peaks but have lower sample capacity.[4]
Q: How does the column cut quality affect my results?
A: A poor column cut can create a non-uniform surface at the column inlet, leading to turbulence in the carrier gas flow.[2][3][8] This can cause peak broadening and tailing.[1][2][3] It is crucial to ensure a clean, 90-degree cut every time the column is installed or trimmed.[2][8]
Relationship Diagram of Peak Tailing Causes:
Caption: Common causes of peak tailing in GC.
References
- 1. A Gas Chromatography-Mass Spectrometry Method for the Detection and Quantitation of Monofluoroacetate in Plants Toxic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. labproinc.com [labproinc.com]
- 4. fishersci.com [fishersci.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Fluoroacetate in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemimpex.com [chemimpex.com]
- 11. academic.oup.com [academic.oup.com]
strategies to prevent the degradation of methyl fluoroacetate during storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of methyl fluoroacetate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and thermal decomposition. Hydrolysis, the reaction with water, is significantly accelerated in the presence of bases (alkaline conditions) and to a lesser extent, acids. Thermal decomposition occurs at elevated temperatures and can release toxic gases such as hydrogen fluoride, carbon monoxide, and carbon dioxide.[1][2][3]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, dry, and well-ventilated area.[4] The recommended storage temperature is between 2°C and 8°C.[5] It is crucial to store it in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis.
Q3: What materials should I avoid storing this compound with?
A3: this compound is incompatible with strong acids, strong bases, and oxidizing agents.[3][4] Contact with these substances can catalyze rapid degradation.
Q4: Is this compound sensitive to light?
A4: While this compound is not expected to be susceptible to direct photolysis by sunlight, it is best practice to store it in a dark location to prevent any potential light-induced degradation.[6]
Q5: What type of container is best for storing this compound?
A5: this compound should be stored in a tightly closed container made of a chemically resistant material. While specific compatibility data for this compound is limited, materials such as high-density polyethylene (HDPE), polypropylene, and glass are generally recommended for storing esters. It is advisable to consult a detailed chemical compatibility chart or perform a small-scale compatibility test.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased purity of this compound over time. | Hydrolysis due to moisture contamination. | Ensure the storage container is always tightly sealed. If possible, store under an inert atmosphere (e.g., nitrogen or argon). Consider using a desiccant in the secondary containment. |
| Unexpected reaction or degradation when mixed with other reagents. | Incompatibility with acidic, basic, or oxidizing materials. | Review the chemical compatibility of all reagents. Avoid mixing with strong acids, bases, or oxidizing agents. |
| Visible discoloration or formation of precipitates. | Degradation of the compound. | Do not use the product. Dispose of it according to safety guidelines. Review storage conditions to ensure they meet the recommended standards. |
| Pressure buildup inside the storage container. | Decomposition leading to gas formation. | This could be due to thermal decomposition from exposure to heat. Immediately move the container to a cooler, well-ventilated area. Handle with extreme caution and follow appropriate safety protocols for hazardous materials. |
Quantitative Data on this compound Degradation
The rate of hydrolysis of this compound is highly dependent on the pH of the solution.
| Condition | Half-life | Second-Order Rate Constant |
| pH 7 | 4 days | Not Applicable |
| pH 8 | 10 hours | 2.0 L/mol·s |
Data sourced from PubChem.[1]
Experimental Protocols
Protocol: Stability Assessment of this compound under Different Storage Conditions
Objective: To determine the stability of this compound under various temperature and humidity conditions over time.
Materials:
-
This compound (high purity)
-
Environmental chambers set to the following conditions:
-
2-8°C (Recommended storage)
-
25°C / 60% Relative Humidity (Ambient)
-
40°C / 75% Relative Humidity (Accelerated)
-
-
Inert gas (Nitrogen or Argon)
-
Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Gas chromatograph with a flame ionization detector (GC-FID) or an ion-selective electrode for fluoride analysis.
-
Analytical standards for this compound and potential degradation products (fluoroacetic acid, methanol).
Methodology:
-
Aliquots of high-purity this compound are placed into the storage containers.
-
Half of the samples at each condition are purged with an inert gas before sealing to evaluate the impact of an inert atmosphere.
-
Samples are placed in the environmental chambers.
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months for recommended and ambient conditions; 0, 1, 2, 3, and 6 months for accelerated conditions), a sample from each condition is withdrawn.
-
The purity of the this compound is assessed using GC-FID. The formation of degradation products can be monitored simultaneously.
-
Alternatively, the concentration of fluoride ions, a product of hydrolysis, can be measured using an ion-selective electrode.
-
The rate of degradation is calculated for each condition to determine the shelf life of the product under different storage scenarios.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for proper storage of this compound.
References
- 1. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of Methyl Fluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of methyl fluoroacetate.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction shows low conversion of the starting material, methyl chloroacetate. What are the potential causes and how can I improve the yield?
A1: Low conversion in the synthesis of this compound from methyl chloroacetate and an alkali metal fluoride (e.g., potassium fluoride) is a common issue. Several factors can contribute to this problem:
-
Insufficient Reaction Temperature: The fluorination reaction often requires elevated temperatures to proceed at a reasonable rate.[1] Ensure your reaction temperature is within the optimal range, typically between 100-160°C.[1][2]
-
Poor Solubility of Potassium Fluoride: Potassium fluoride has low solubility in many organic solvents. The use of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) mixed with acetamide, can improve solubility and reaction rate.[1][2]
-
Inadequate Mixing: Efficient mixing is crucial for this solid-liquid phase reaction. Ensure vigorous stirring to maximize the contact between the reactants.
-
Presence of Water: Water can hydrolyze the desired product, this compound, to fluoroacetic acid, and can also deactivate the fluoride salt.[3] Ensure all reactants and equipment are thoroughly dried before use.
-
Inefficient Phase-Transfer Catalyst: A phase-transfer catalyst (PTC) is often employed to facilitate the reaction. Ensure the PTC is active and used in the correct proportion. Common PTCs include tetrabutylammonium bromide and other quaternary ammonium salts.[1][2]
To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for any decomposition.
-
Improve Solubility: Use a co-solvent system like DMF and acetamide.[1][2]
-
Enhance Mixing: Increase the stirring speed to ensure a homogenous reaction mixture.
-
Ensure Anhydrous Conditions: Dry all glassware and reagents thoroughly. Consider using a drying agent.
-
Vary the Phase-Transfer Catalyst: Experiment with different PTCs and concentrations to find the most effective one for your system.
Q2: I have identified unreacted methyl chloroacetate as a major impurity in my crude product. How can I effectively remove it?
A2: The most effective method for removing unreacted methyl chloroacetate from this compound is fractional distillation . This technique separates compounds based on their boiling points. This compound has a lower boiling point than methyl chloroacetate, allowing for their separation.
| Compound | Boiling Point (°C) |
| This compound | 104.5 |
| Methyl Chloroacetate | 129.8 |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Heating: Gently heat the crude product in the distillation flask. Use a heating mantle with a stirrer for even heating.
-
Fraction Collection: Slowly increase the temperature. The vapor of the lower-boiling this compound will rise through the column first. Collect the fraction that distills at or near the boiling point of this compound (104.5°C).
-
Impurity Removal: As the distillation proceeds, the temperature will begin to rise more steeply. This indicates that the majority of the this compound has been distilled. Stop the distillation before the higher-boiling methyl chloroacetate begins to co-distill.
-
Purity Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity.
A two-stage condensation process during the reaction workup can also be an effective initial purification step.[1]
Q3: My purified this compound appears to be degrading over time, and I suspect hydrolysis. How can I identify and prevent this?
A3: Hydrolysis of this compound yields fluoroacetic acid and methanol. This can be a problem if the product is exposed to moisture.
Identification of Fluoroacetic Acid:
The presence of fluoroacetic acid can be confirmed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization: Fluoroacetic acid is not volatile enough for direct GC analysis. It can be derivatized to a more volatile ester (e.g., by reaction with an alcohol in the presence of an acid catalyst) and then analyzed by GC-MS.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly detect the presence of fluoroacetic acid in the sample.[6]
Prevention of Hydrolysis:
-
Anhydrous Storage: Store the purified this compound under anhydrous conditions. Use a tightly sealed container and consider storing it over a desiccant.
-
Inert Atmosphere: Store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Aprotic Solvents: If the product needs to be dissolved, use dry, aprotic solvents.
Q4: What are other potential impurities I should be aware of in my synthesized this compound?
A4: Besides unreacted starting material and hydrolysis products, other impurities may include:
-
Solvents: Residual high-boiling solvents used in the synthesis, such as DMF or acetamide.[1][2]
-
Phase-Transfer Catalyst: The phase-transfer catalyst or its decomposition products.[1][2]
-
Side-Reaction Products: Although less common, side reactions can lead to other halogenated or ester-containing byproducts.
These impurities can often be detected by GC-MS analysis of the crude and purified product.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.[1][2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add anhydrous potassium fluoride, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a dry solvent mixture (e.g., DMF and acetamide).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.
-
Addition of Reactant: Slowly add methyl chloroacetate to the heated mixture via an addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of dry solvent.
-
Purification: Purify the resulting liquid by fractional distillation as described in the FAQ section.
Protocol 2: GC-MS Analysis of this compound Purity
-
Sample Preparation: Dilute a small sample of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Instrument: Use a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Compare the mass spectrum of the main peak with a reference spectrum for this compound. Quantify the purity by integrating the peak areas.
Data Summary
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₅FO₂ | 92.07 | 104.5[7] |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 129.8[1] |
| Fluoroacetic Acid | C₂H₃FO₂ | 78.04 | 165 |
| Potassium Fluoride | KF | 58.10 | 1505 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 |
| Acetamide | C₂H₅NO | 59.07 | 221.2 |
Table 2: Typical Reaction Conditions and Outcomes from Literature
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Methyl Chloroacetate | Potassium Fluoride | Tetrabutylammonium Bromide | DMF/Acetamide | 130 | ~87 | 99.6 | [1] |
| Methyl Chloroacetate | Potassium Fluoride | None | None | 40 | 99.4 | 99.4 | [8] |
| Methyl Chloroacetate | Potassium Fluoride | Ionic Liquid | Polar Aprotic | 110-150 | - | - | [9] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Common impurities in this compound synthesis and their removal strategies.
References
- 1. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 7. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 9. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
Navigating the Scale-Up of Methyl Fluoroacetate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up the synthesis of methyl fluoroacetate from the laboratory bench to pilot plant production. This compound is a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1] However, its high toxicity and the exothermic nature of its synthesis present significant challenges during scale-up.[2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of reaction parameters to ensure a safe and efficient transition to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors?
A1: this compound is extremely toxic if swallowed, inhaled, or in contact with skin, and it is also a flammable liquid.[3][4] Its primary precursor, methyl chloroacetate, is toxic and flammable.[5] Potassium fluoride, the fluorine source, is also toxic if ingested, inhaled, or in contact with skin.[6] Strict adherence to safety protocols, including the use of personal protective equipment (PPE), handling in a well-ventilated fume hood or closed system, and grounding of equipment to prevent static discharge, is mandatory.[7][8]
Q2: What are the most critical parameters to control during the scale-up of this reaction?
A2: The most critical parameters are temperature control, mixing efficiency, and the rate of reagent addition.[2] The reaction is often highly exothermic, and poor heat dissipation at a larger scale can lead to "hot spots," reducing selectivity and potentially causing runaway reactions.[2] Inefficient mixing can result in localized high concentrations of reagents, leading to the formation of byproducts.[9]
Q3: Why is a phase-transfer catalyst used in this synthesis?
A3: A phase-transfer catalyst (PTC) is used to facilitate the reaction between the solid potassium fluoride and the liquid methyl chloroacetate, which occur in different phases. The PTC, such as tetrabutylammonium bromide or a similar quaternary ammonium salt, helps to transport the fluoride anion from the solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[2][10]
Q4: What are common impurities or side products, and how can they be minimized?
A4: Common impurities can arise from incomplete reactions or side reactions. The presence of moisture can lead to the formation of hydroxy- or methoxy-substituted byproducts. Minimizing impurities involves using high-purity, dry reagents and solvents, maintaining a strictly inert atmosphere (e.g., nitrogen or argon), and optimizing reaction conditions to favor the desired product formation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction due to insufficient heating or reaction time.2. Deactivation of the phase-transfer catalyst.3. Poor mixing leading to mass transfer limitations.[2] | 1. Carefully monitor the reaction progress via in-process controls (e.g., GC, NMR) and adjust time and temperature accordingly.2. Use high-purity reagents and ensure the catalyst is not poisoned by impurities.3. Optimize the stirrer design and agitation speed for the larger reactor volume to ensure homogeneity. |
| Formation of Impurities | 1. Presence of water in reagents or solvents.2. Localized overheating ("hot spots") causing side reactions.[2]3. Reaction temperature is too high. | 1. Use anhydrous potassium fluoride and dry solvents.2. Improve heat transfer by using a jacketed reactor with efficient cooling. Employ a slower, controlled addition of methyl chloroacetate.[2]3. Conduct the reaction at the lowest effective temperature, even if it extends the reaction time. |
| Difficult Product Isolation | 1. Similar boiling points of the product and unreacted starting material or solvent. | 1. Utilize fractional distillation with a high-efficiency column for separation.2. A patented method suggests a two-stage condensation process to separate the lower-boiling this compound from the higher-boiling methyl chloroacetate.[10] |
| Runaway Reaction | 1. Rapid, uncontrolled addition of methyl chloroacetate.2. Inadequate cooling capacity for the reactor size.[2] | 1. Add the methyl chloroacetate slowly and at a controlled rate to manage the exotherm.[2]2. Ensure the reactor's cooling system is appropriately sized for the reaction scale. Consider using a continuous flow reactor for better heat management.[2] |
Experimental Protocols
Laboratory-Scale Synthesis (Exemplary)
This protocol is based on typical laboratory procedures for nucleophilic fluorination.
Materials:
-
Methyl chloroacetate (e.g., 108.5 g)[7]
-
Anhydrous potassium fluoride (e.g., 65 g of a solid dispersion)[7]
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Add the anhydrous solvent and begin vigorous stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 60-120°C).[7][11]
-
Slowly add the methyl chloroacetate dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for 4-8 hours, monitoring the reaction progress by GC.[7][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium chloride byproduct and wash the filter cake with a small amount of fresh solvent.
-
The crude product in the filtrate can be purified by fractional distillation under reduced pressure.
Pilot-Scale Synthesis (Conceptual)
This protocol is adapted from a patented method suitable for larger-scale production.[10]
Equipment:
-
Jacketed glass-lined or stainless steel reactor (e.g., 100-3000 L) with a robust agitation system and temperature control unit.
-
Raw material storage and feeding system for continuous addition.
-
Two-stage condensation system.
Procedure:
-
Charge the reactor with potassium fluoride, the phase-transfer catalyst, and the solvent mixture (e.g., dimethylformamide and acetamide).[2]
-
Heat the mixture to the reaction temperature (e.g., 100-160°C) with stirring.[2][10]
-
Continuously feed methyl chloroacetate into the reactor at a controlled rate (e.g., 5-10 kg/min ).[2][10]
-
The gaseous mixture produced from the reaction is passed through a two-stage condensation system.
-
The first condenser is maintained at a temperature to condense the unreacted, higher-boiling methyl chloroacetate (e.g., 100-105°C), which is then returned to the reactor.[2][10]
-
The second condenser is kept at a lower temperature (e.g., 20-25°C) to condense the this compound product.[2][10]
-
The liquid this compound is collected as the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters at different scales, compiled from various sources. Note that direct comparative studies are limited, and these values represent a synthesis of reported data.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Reference(s) |
| Reactant Scale | Grams to a few kilograms | Hundreds to thousands of kilograms | [7][12] |
| Reactor Volume | 100 mL - 22 L | 100 L - 3000 L | |
| Temperature | 40 - 120 °C | 100 - 160 °C | [7][10][11] |
| Reaction Time | 2 - 8 hours | Continuous process | [10][11] |
| Methyl Chloroacetate Addition | Dropwise over 1-2 hours | Continuous feed (5-10 kg/min ) | [10] |
| Yield | ~65% - 99% | 87% - 91% (reported in a specific process) | [10][11] |
| Purity | >99% (after purification) | >99.5% (with integrated purification) | [7][10] |
| Heat Management | Oil bath, heating mantle | Jacketed reactor with cooling fluid | [2] |
| Mixing | Magnetic or mechanical stirrer | High-torque mechanical agitator | [2] |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 11. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 12. Methyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Stability of Methyl Fluoroacetate in Analytical Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity and stability of methyl fluoroacetate analytical standards. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing a decrease in purity over time. What are the likely causes?
A1: The primary cause of degradation for this compound, an ester, is hydrolysis. This reaction breaks down the ester into fluoroacetic acid and methanol. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring in both basic and acidic conditions. Other contributing factors can include exposure to elevated temperatures and light.
Q2: What are the main degradation products of this compound?
A2: Under typical laboratory conditions, the main degradation products are fluoroacetic acid and methanol, resulting from hydrolysis. Forced degradation studies under oxidative, photolytic, or extreme thermal stress may produce other minor degradation products.
Q3: What are the ideal storage conditions for this compound analytical standards?
A3: To minimize degradation, this compound standards should be stored in a cool, dark, and well-ventilated place.[1] It is recommended to keep the container tightly closed to prevent evaporation and exposure to atmospheric moisture.[1] For solutions, refrigeration at 2-8°C is advisable, ensuring the solvent system does not freeze.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound is highly dependent on the pH of the solution. As an ester, it is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. Neutral conditions generally provide the most stability. Under basic conditions, the hydroxide ion acts as a nucleophile, accelerating the cleavage of the ester bond.
Q5: Are there any recommended solvents for preparing this compound standard solutions?
A5: Acetonitrile is a commonly used solvent for preparing analytical standards of moderately polar compounds like this compound for use in reversed-phase HPLC. It is aprotic and less reactive than protic solvents like methanol, which could potentially participate in transesterification reactions, although this is less common than hydrolysis. The choice of solvent should also be compatible with the analytical method being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid decrease in standard concentration | Hydrolysis due to high pH of the solvent or sample matrix. | Ensure the solvent used for the standard preparation is neutral and of high purity. If working with aqueous solutions, consider using a buffer to maintain a neutral pH (pH 6-7). |
| Elevated storage temperature. | Store stock solutions and working standards in a refrigerator at 2-8°C. Allow solutions to equilibrate to room temperature before use to ensure accurate volume measurements. | |
| Appearance of unknown peaks in chromatogram | Degradation of the standard. | Confirm the identity of the degradation products using a stability-indicating analytical method. The primary degradation product is likely fluoroacetic acid. Prepare fresh standards and re-analyze. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination. | |
| Inconsistent analytical results | Standard instability. | Prepare fresh working standards more frequently. Evaluate the short-term stability of the standard in the chosen solvent and under the analytical conditions (e.g., autosampler temperature). |
| Improper handling of the standard. | Minimize the time the standard is at room temperature. Use amber vials to protect from light if photolytic degradation is suspected. |
Quantitative Data Summary
The stability of this compound is significantly impacted by pH. The following table summarizes the estimated hydrolysis half-life at different pH values.
| pH | Second-Order Hydrolysis Rate Constant (L/mol-sec) | Estimated Half-Life | Reference |
| 7 | 2.0 | 4 days | [2] |
| 8 | 2.0 | 10 hours | [2] |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods.
1. Acidic Degradation:
-
Dissolve this compound in a solution of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At defined time points, withdraw aliquots, neutralize with an appropriate base (e.g., 0.1 N sodium hydroxide), and dilute with mobile phase for analysis.
2. Basic Degradation:
-
Dissolve this compound in a solution of 0.1 N sodium hydroxide.
-
Incubate at room temperature, monitoring the degradation at short intervals due to the expected rapid hydrolysis.
-
At defined time points, withdraw aliquots, neutralize with an appropriate acid (e.g., 0.1 N hydrochloric acid), and dilute with mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a specified period (e.g., 24 hours).
-
At defined time points, withdraw aliquots and dilute with mobile phase for analysis.
4. Thermal Degradation:
-
Store the solid this compound standard or a solution in a tightly capped vial in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Analyze the sample at defined time points.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specified output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at defined time points.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active substance in the presence of its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate or acetate buffer, pH 6.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a low wavelength (e.g., 205 nm), as this compound lacks a strong chromophore.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation:
-
Specificity: Analyze stressed samples (from the forced degradation study) to ensure the separation of the this compound peak from all degradation product peaks.
-
Linearity: Prepare a series of standards at different concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: A logical workflow for assessing the stability of this compound.
Caption: The hydrolysis of this compound into its degradation products.
References
Validation & Comparative
A Comparative Analysis of Methyl Fluoroacetate and Ethyl Fluoroacetate as Reagents for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorinated building blocks for pharmaceutical and agrochemical development, methyl fluoroacetate and ethyl fluoroacetate are two closely related reagents. While structurally similar, their subtle differences in physical properties and reactivity can have a significant impact on reaction outcomes, scalability, and safety considerations. This guide provides an objective, data-driven comparison of these two critical reagents to inform their selection and application in a research and development setting.
At a Glance: Key Physicochemical and Toxicological Properties
A summary of the fundamental physical and toxicological data for this compound and ethyl fluoroacetate is presented below. Both compounds are highly toxic and should be handled with extreme caution by trained personnel using appropriate personal protective equipment in a well-ventilated fume hood.
| Property | This compound | Ethyl Fluoroacetate | Reference(s) |
| Molecular Formula | C₃H₅FO₂ | C₄H₇FO₂ | [1][2] |
| Molar Mass | 92.07 g/mol | 106.10 g/mol | [1][2] |
| Boiling Point | 104-105 °C | 117-119.3 °C | [1] |
| Melting Point | -35 to -40 °C | Not specified | [1] |
| Density | ~1.17 g/cm³ at 20 °C | ~1.098 g/mL at 25 °C | [1] |
| Solubility in Water | Soluble | Soluble | [1] |
| Flash Point | 17.6 °C | 31 °C | [2] |
| Toxicity (Oral LD₅₀, mouse) | 6 mg/kg | Not specified | [1] |
Reactivity Profile: A Comparative Overview
The primary difference in reactivity between this compound and ethyl fluoroacetate stems from the nature of the ester group: methyl versus ethyl. This seemingly minor variation influences the steric and electronic environment around the carbonyl group, which is the primary site of reaction in many synthetic applications.
Theoretical Considerations: Steric and Electronic Effects
In principle, methyl esters are generally more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions. This is attributed to two main factors:
-
Steric Hindrance : The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing for easier access by nucleophiles. The ethyl group, with an additional methylene unit, creates a more sterically hindered environment.
-
Electronic Effects : Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon.
This suggests that for reactions such as aminolysis, hydrolysis, and transesterification, this compound would be expected to react at a faster rate than ethyl fluoroacetate under identical conditions.
Performance in Key Synthetic Reactions
While direct, side-by-side comparative studies are scarce in the literature, we can infer performance differences from available data and general principles for common reactions where these reagents are employed.
Claisen Condensation:
The Claisen condensation is a carbon-carbon bond-forming reaction that utilizes esters to form β-keto esters. While there are numerous examples of Claisen-type reactions employing ethyl fluoroacetate and similar fluoroacetates, specific examples with this compound are less common in readily available literature. However, based on the greater reactivity of methyl esters, it is plausible that this compound could offer faster reaction times or proceed under milder conditions compared to ethyl fluoroacetate.
Reformatsky Reaction:
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. Ethyl fluoroacetate and its bromo-analogue are well-documented reagents in this reaction. The choice between the methyl and ethyl ester in this context may also be influenced by the desired solubility of the resulting zinc enolate and the overall reaction kinetics. Again, while specific comparative data is lacking, the principles of ester reactivity suggest this compound could be a more reactive alternative.
Experimental Protocols
Detailed methodologies for the synthesis of both reagents and their application in a representative reaction are provided below.
Synthesis of this compound and Ethyl Fluoroacetate
A common and efficient method for the synthesis of both methyl and ethyl fluoroacetate is the halogen exchange reaction of the corresponding chloroacetate with potassium fluoride.
General Workflow for Synthesis:
Caption: General workflow for the synthesis of methyl or ethyl fluoroacetate.
Protocol for the Synthesis of this compound:
This protocol is adapted from a patented procedure (CN104292104A) and is intended for informational purposes.
-
Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and condenser, add potassium fluoride, a solvent mixture of dimethylformamide (DMF) and acetamide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction: Heat the mixture with stirring to a temperature of 100-160 °C.
-
Addition of Reactant: Continuously add methyl chloroacetate to the heated reaction mixture.
-
Work-up and Purification: The product, this compound, can be isolated from the reaction mixture by filtration to remove inorganic salts, followed by distillation of the filtrate. A patent describes a method achieving a yield of 99.4% with a purity of 99.5% under optimized conditions[3].
Protocol for the Synthesis of Ethyl Fluoroacetate:
This protocol is based on a reported method and a patent (CN102976934A).
-
Preparation of Reaction Mixture: In a reaction vessel, combine ethyl chloroacetate and a solid dispersion of potassium fluoride.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 20-55 °C) for a specified time (e.g., 3-5 hours).
-
Work-up and Purification: Separate the solid and liquid phases. The liquid phase, containing the crude ethyl fluoroacetate, can be purified by distillation. A patent describes achieving a yield of up to 99.4% with a purity of 99.4% using this solvent-free approach[3].
Toxicity and Metabolic Pathway
Both methyl and ethyl fluoroacetate are highly toxic. Their toxicity is not due to the esters themselves, but rather their in vivo hydrolysis to fluoroacetic acid. Fluoroacetic acid then enters the citric acid cycle, where it is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase. This leads to a disruption of cellular respiration and ultimately cell death.
Caption: Simplified metabolic pathway illustrating the toxicity of fluoroacetate esters.
Conclusion and Recommendations
The choice between this compound and ethyl fluoroacetate as a reagent will depend on the specific requirements of the synthetic transformation.
-
This compound is likely the more reactive of the two, potentially offering advantages in terms of reaction times and conditions. Its lower boiling point may also be beneficial for reactions requiring lower temperatures or for ease of removal post-reaction.
-
Ethyl fluoroacetate is a well-established reagent with a significant body of literature supporting its use in various reactions. Its higher boiling point and flash point may offer a slight advantage in terms of handling and safety in a larger-scale setting.
For exploratory studies where higher reactivity is desired, This compound may be the preferred choice. For well-established procedures or when scalability and handling are primary concerns, ethyl fluoroacetate remains a reliable option. In all cases, the high toxicity of these reagents necessitates rigorous safety protocols and handling procedures. Further experimental studies directly comparing the performance of these two reagents in key synthetic reactions would be highly valuable to the scientific community.
References
validation of an analytical method for methyl fluoroacetate using a certified reference material
Validating Analytical Methods for Methyl Fluoroacetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the quantification of this compound, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The validation process is detailed using a certified reference material (CRM) to establish traceability and ensure the highest level of accuracy.
Comparative Analysis of Analytical Methods
The two primary methods for the trace analysis of this compound and its parent compound, fluoroacetic acid, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited to different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method, particularly when combined with appropriate sample derivatization. For fluoroacetic acid, derivatization to its ethyl or pentafluorobenzyl ester is a common practice to improve volatility and chromatographic performance.[2][3] Given that this compound is already an ester, it can often be analyzed directly.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the analysis of polar compounds in complex matrices, often with minimal sample preparation.[4] This technique is particularly advantageous for analyzing fluoroacetate in biological and environmental samples.
Below is a summary of typical performance characteristics for these methods, based on published data for fluoroacetic acid analysis, which can be considered indicative for this compound.
| Performance Characteristic | GC-MS (with Derivatization) | LC-MS/MS (HILIC) | Ion Chromatography-MS (IC-MS) |
| Limit of Detection (LOD) | 0.001 µg/mL (in water) | < 0.1 ng/mL (< 10 ppb in matrix) | 0.3 ppb (in DI water) |
| Limit of Quantitation (LOQ) | 5.0 ng/g (in kidney tissue) | < 0.1 ng/mL (< 10 ppb in matrix) | Not specified |
| Linearity (r²) | > 0.99 | > 0.999 | Not specified |
| Accuracy/Recovery | 90-112% | 80-110% | Within 10% |
| Precision (RSD) | < 13% | < 10% | Not specified |
| Matrix Suitability | Water, Biological Tissues, Plasma | Milk, Infant Formula, Kidney Tissue | Drinking Water, Environmental Water |
Note: The data presented is a compilation from various studies on fluoroacetic acid and its esters and should be considered as illustrative for this compound analysis.[2][4][5][6]
Experimental Protocols
A critical aspect of method validation is a well-defined experimental protocol. The following sections detail the methodologies for sample preparation, CRM utilization, and analysis by GC-MS and LC-MS/MS.
Certified Reference Material (CRM) Handling and Preparation
For this guide, we will consider a hypothetical Certified Reference Material (CRM) for this compound with the following specifications:
| Parameter | Certified Value |
| Analyte | This compound |
| CAS Number | 453-18-9 |
| Purity | 99.8% ± 0.1% |
| Matrix | Methanol |
| Concentration | 100.0 ± 0.2 µg/mL |
Protocol for CRM Use:
-
Storage: Store the CRM at the recommended temperature (typically 2-8°C) and protect it from light.
-
Equilibration: Before use, allow the CRM to equilibrate to room temperature for at least 30 minutes.
-
Standard Preparation: Prepare a stock solution by accurately diluting the CRM with a suitable solvent (e.g., methanol) to a concentration of 10 µg/mL. From this stock, create a series of calibration standards ranging from 0.01 µg/mL to 1.0 µg/mL.
GC-MS Method Protocol
This protocol is adapted from established methods for fluoroacetate ester analysis.[2]
-
Sample Preparation (for a solid matrix):
-
Homogenize 1 g of the sample.
-
Extract with 5 mL of methanol by vortexing for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
-
Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions:
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): To be determined from the mass spectrum of this compound.
-
LC-MS/MS Method Protocol
This protocol is based on methods for the analysis of polar contaminants in complex matrices.[4]
-
Sample Preparation (for a liquid matrix like milk):
-
To 1 mL of the sample, add 4 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Add 1 mL of hexane and vortex for 30 seconds for defatting.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Instrumental Conditions:
-
LC System: SCIEX ExionLC or equivalent.
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
MS System: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: High.
-
MRM Transitions: To be optimized for this compound (precursor ion -> product ion).
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The workflow below illustrates the key stages of validation using a Certified Reference Material.
References
- 1. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 2. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. escholarship.org [escholarship.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide for Cross-Reactivity Assessment of Methyl Fluoroacetate in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of methyl fluoroacetate (MFA) in various immunoassay formats. Due to the limited availability of direct experimental data on MFA immunoassays, this document outlines a comparative approach based on established principles of immunoassay development for small molecules and data from related compounds.
Introduction to this compound and Immunoassay Specificity
This compound (FCH₂COOCH₃) is a highly toxic small molecule that acts as a potent metabolic poison by inhibiting the tricarboxylic acid (TCA) cycle.[1][2][3] Its small size presents a significant challenge for the development of highly specific antibodies required for sensitive and accurate immunoassays. Cross-reactivity, the binding of antibodies to molecules structurally similar to the target analyte, is a critical parameter to evaluate during assay validation to avoid false-positive results.[4][5]
This guide explores the theoretical performance of this compound in different immunoassay formats and provides protocols for experimentally determining its cross-reactivity profile.
Comparison of Immunoassay Formats for Small Molecule Detection
The detection of small molecules like this compound typically relies on competitive immunoassay formats because their single epitope nature prevents the binding of two antibodies simultaneously, as required in sandwich assays.[6][7][8]
Table 1: Theoretical Comparison of Immunoassay Formats for this compound Detection
| Immunoassay Format | Principle | Potential Advantages for MFA Detection | Potential Disadvantages for MFA Detection |
| Competitive ELISA | Competition between unlabeled antigen (MFA) and a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the MFA concentration. | High throughput, well-established protocols, and relatively low cost. | May have lower sensitivity compared to other formats; potential for matrix interference. |
| Fluorescence Polarization Immunoassay (FPIA) | Based on the change in polarization of fluorescently labeled MFA upon binding to an antibody. Competition with unlabeled MFA leads to a decrease in polarization. | Homogeneous (no-wash) format, rapid analysis time. | Requires a dedicated fluorescence polarization reader; sensitivity can be influenced by the fluorescent label. |
| Lateral Flow Immunoassay (LFIA) | A rapid, membrane-based assay where MFA in the sample competes with a labeled antigen for a limited amount of antibody immobilized on the test line. | Rapid results, user-friendly, suitable for point-of-care testing. | Generally qualitative or semi-quantitative; may have lower sensitivity than other formats.[9] |
| Single Molecule Array (Simoa) | An ultra-sensitive competitive immunoassay format performed on paramagnetic beads in arrays of femtoliter-sized wells. | Extremely high sensitivity, capable of detecting very low concentrations of small molecules.[10][7][8] | Requires specialized instrumentation; assay development can be more complex. |
Potential Cross-Reactants for this compound Immunoassays
A critical step in assessing immunoassay specificity is to test for cross-reactivity with structurally and functionally related compounds. Based on the structure of this compound, the following compounds should be considered for cross-reactivity testing.
Table 2: Potential Cross-Reactants for this compound Immunoassays
| Compound | Chemical Formula | Structural Similarity to this compound | Rationale for Inclusion |
| Fluoroacetic Acid | FCH₂COOH | Core structure without the methyl ester group. | A potential metabolite and a toxic compound in its own right.[1] |
| Sodium Fluoroacetate | FCH₂COONa | The salt of fluoroacetic acid. | A widely known and highly toxic related compound.[1][3] |
| Fluoroacetamide | FCH₂CONH₂ | Amide analog of fluoroacetic acid. | A related pesticide with similar toxicity.[11] |
| Methyl Chloroacetate | ClCH₂COOCH₃ | Chloro-analog of MFA. | Similar structure with a different halogen. |
| Methyl Bromoacetate | BrCH₂COOCH₃ | Bromo-analog of MFA. | Similar structure with a different halogen. |
| Methyl Glycolate | HOCH₂COOCH₃ | Hydroxy-analog of MFA. | Similar structure with a hydroxyl group instead of fluorine. |
| Ethyl Fluoroacetate | FCH₂COOCH₂CH₃ | Ethyl ester of fluoroacetic acid. | Similar structure with a different ester group. |
| 2-Fluoroethanol | FCH₂CH₂OH | A potential metabolite. | To assess interference from metabolic breakdown products. |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the general steps for determining the cross-reactivity of various compounds in a competitive ELISA designed for this compound.
Materials:
-
Microtiter plates pre-coated with anti-MFA antibodies.
-
This compound standards of known concentrations.
-
Solutions of potential cross-reactants (from Table 2) of known concentrations.
-
MFA-enzyme conjugate (e.g., MFA-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound standards and each potential cross-reactant.
-
Add a fixed concentration of the MFA-enzyme conjugate to each well of the antibody-coated microtiter plate.
-
Add the MFA standards or the test compounds to their respective wells. Include a blank control (zero concentration).
-
Incubate the plate to allow for competitive binding between the free analyte (MFA or cross-reactant) and the MFA-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of MFA or the cross-reacting compound.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 3: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Fluoroacetic Acid | 50 | 20 |
| Sodium Fluoroacetate | 45 | 22.2 |
| Fluoroacetamide | 200 | 5 |
| Methyl Chloroacetate | >1000 | <1 |
| Methyl Bromoacetate | >1000 | <1 |
| Ethyl Fluoroacetate | 80 | 12.5 |
Visualizations
Signaling Pathway: Mechanism of this compound Toxicity
The primary mechanism of this compound's toxicity is the disruption of the Tricarboxylic Acid (TCA) Cycle.[1][2][3]
Caption: Mechanism of this compound toxicity via inhibition of the TCA cycle.
Experimental Workflow: Cross-Reactivity Assessment
The following diagram illustrates the workflow for assessing the cross-reactivity of potential interfering compounds in a competitive immunoassay format.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays [pubmed.ncbi.nlm.nih.gov]
- 11. Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl Fluoroacetate Using Advanced Spectroscopy
This guide provides a comprehensive comparison of advanced spectroscopic techniques for the structural confirmation of synthesized methyl fluoroacetate. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the characterization of fluorinated organic compounds. This document outlines detailed experimental protocols and presents comparative data with halogenated analogs to highlight the unique spectroscopic signatures of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a nucleophilic substitution reaction between methyl chloroacetate and potassium fluoride. This process typically utilizes a phase-transfer catalyst to enhance the reaction rate and yield.
Experimental Protocol: Synthesis
The synthesis of this compound can be performed in a two-step process.[1]
Step 1: Preparation of the Reaction Mixture
-
In a suitable reaction vessel, potassium fluoride (KF), a phase-transfer catalyst, and a solvent are combined.
-
Catalyst: Options for the phase-transfer catalyst include dodecyl(trimethyl)ammonium chloride, tetrabutylammonium chloride, tetrabutylammonium bromide, or tetramethylammonium chloride. The mass ratio of potassium fluoride to the catalyst is typically in the range of 0.5-1 : 0.02-0.03.[1]
-
Solvent: A mixture of dimethylformamide (DMF) and acetamide is used as the solvent, with a typical mass ratio of 1.4-1.6 : 1. The mass ratio of the solvent to potassium fluoride is generally between 1.1-2.0 : 0.5-1.[1]
-
The mixture is stirred and heated.
Step 2: Reaction and Purification
-
Once the reaction temperature reaches 100-160 °C, methyl chloroacetate is continuously added to the reactor at a controlled rate (e.g., 5-10 kg/min ). The mass ratio of methyl chloroacetate to potassium fluoride is approximately 1 : 0.5-1.[1]
-
The reaction produces a gaseous mixture containing the desired product, this compound, and unreacted methyl chloroacetate.
-
This mixture is then passed through a two-stage condensation system.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals: a doublet for the methylene protons (-CH₂F) due to coupling with the adjacent fluorine atom, and a singlet for the methyl protons (-OCH₃).
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon. The methylene carbon signal will appear as a doublet due to coupling with the fluorine atom.
¹⁹F NMR: The fluorine NMR spectrum provides a direct confirmation of the presence of the fluorine atom and its chemical environment. For this compound, a triplet is expected due to coupling with the two adjacent methylene protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=O (ester) and C-F bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 92, corresponding to its molecular weight.[2][3][4] Common fragment ions will also be observed.
Comparative Spectroscopic Data
To unequivocally confirm the identity of synthesized this compound, it is beneficial to compare its spectroscopic data with those of its chloro- and bromo- analogs, as well as with more fluorinated derivatives.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) of -CH₂X | Chemical Shift (ppm) of -OCH₃ |
| This compound | ~4.8 (d, ²JHF ≈ 47 Hz) | ~3.8 (s) |
| Methyl chloroacetate | ~4.08 (s)[5] | ~3.80 (s)[5] |
| Methyl bromoacetate | ~3.8 (s) | ~3.7 (s) |
d = doublet, s = singlet
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) of C=O | Chemical Shift (ppm) of -CH₂X | Chemical Shift (ppm) of -OCH₃ |
| This compound | ~167 (d, ²JCF ≈ 20 Hz) | ~77 (d, ¹JCF ≈ 175 Hz) | ~53 (s) |
| Methyl chloroacetate | ~167 | ~41 | ~53 |
| Methyl bromoacetate | ~167 | ~26 | ~53 |
d = doublet, s = singlet
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₃H₅FO₂ | 92.07[6][7] | 92 (M⁺), 59, 33[6][8] |
| Methyl chloroacetate | C₃H₅ClO₂ | 108.52[9][10] | 108/110 (M⁺), 77/79, 59, 49/51 |
| Methyl bromoacetate | C₃H₅BrO₂ | 152.97[11] | 152/154 (M⁺), 121/123, 93/95, 59 |
Experimental Workflow
The overall process for the synthesis and structural confirmation of this compound can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Detailed Experimental Protocols for Spectroscopy
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) or an internal reference.[12]
5.2. IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
5.3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any minor impurities.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Methyl chloroacetate(96-34-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(453-18-9) MS spectrum [chemicalbook.com]
- 9. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetic acid, chloro-, methyl ester [webbook.nist.gov]
- 11. Acetic acid, bromo-, methyl ester [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle: Unveiling the Most Effective Catalysts for Methyl Fluoroacetate Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of methyl fluoroacetate, a key building block in pharmaceuticals and agrochemicals, is of paramount importance. This guide provides a comprehensive comparison of the efficacy of two prominent classes of catalysts—phase-transfer catalysts and ionic liquids—supported by experimental data to inform catalyst selection for this critical nucleophilic substitution reaction.
The synthesis of this compound typically involves the reaction of methyl chloroacetate with an alkali metal fluoride, such as potassium fluoride. The choice of catalyst is crucial in overcoming the low solubility of the fluoride salt in the organic reaction medium and accelerating the rate of this halogen exchange (Halex) reaction. This comparative analysis delves into the performance of various catalysts, offering insights into their relative efficiencies.
Executive Summary of Catalyst Performance
Our review of available data indicates that both phase-transfer catalysts (PTCs) and ionic liquids (ILs) can effectively catalyze the synthesis of this compound. While direct, side-by-side comparisons under identical conditions are limited in publicly available literature, analysis of patent data and academic reviews allows for a qualitative and semi-quantitative assessment.
Phase-transfer catalysts, particularly quaternary ammonium salts, have demonstrated high yields. For instance, the use of tetrabutylammonium bromide has been reported to achieve a yield of 87%.[1] These catalysts are generally cost-effective and readily available.
Ionic liquids, especially those based on imidazolium cations, are emerging as highly effective catalysts, often functioning as both the catalyst and the solvent. Their tunable nature allows for the optimization of reaction conditions. While specific yield data for a direct comparison with PTCs in this compound synthesis is not extensively detailed in the documents, their broader application in nucleophilic fluorination reactions suggests they are potent alternatives.[2][3]
Comparative Data on Catalyst Efficacy
To facilitate a clear comparison, the following table summarizes the performance of various catalysts in the synthesis of this compound, based on available data. It is important to note that reaction conditions may vary between different data sources.
| Catalyst Class | Specific Catalyst | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Methyl Chloroacetate | Potassium Fluoride | Dimethylformamide, Acetamide | Not Specified | Not Specified | 87 | CN104292104A |
| Phase-Transfer Catalyst | Trimethyllaurylammonium Bromide | Methyl Chloroacetate | Potassium Fluoride | Dimethylformamide, Acetamide | Not Specified | Not Specified | Not Specified | CN104292104A |
| Phase-Transfer Catalyst | Tetrabutylammonium Chloride | Methyl Chloroacetate | Potassium Fluoride | Dimethylformamide, Acetamide | Not Specified | Not Specified | Not Specified | CN104292104A |
| Phase-Transfer Catalyst | Tetramethylammonium Chloride | Methyl Chloroacetate | Potassium Fluoride | Dimethylformamide, Acetamide | Not Specified | Not Specified | Not Specified | CN104292104A |
| Ionic Liquid | 1-Butyl-3-methylimidazolium Bromide | Methyl Chloroacetate | Potassium Fluoride | N,N-Dimethylformamide | 110 | 2.5 | 78.36 | CN102875370A |
| Ionic Liquid | 1-Butyl-3-methylimidazolium Chloride | Methyl Chloroacetate | Potassium Fluoride | N,N-Dimethylformamide | 110 | 2.5 | 72.37 | CN102875370A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative experimental protocols for the synthesis of this compound using a phase-transfer catalyst and an ionic liquid.
Protocol 1: Synthesis using a Phase-Transfer Catalyst (Tetrabutylammonium Bromide)
This protocol is based on the general method described in patent literature.[1]
Materials:
-
Methyl chloroacetate
-
Potassium fluoride (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Acetamide
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, add potassium fluoride, tetrabutylammonium bromide, dimethylformamide, and acetamide.
-
Heat the mixture with stirring to the desired reaction temperature.
-
Slowly add methyl chloroacetate to the reaction mixture.
-
Maintain the reaction at temperature with continuous stirring for the specified duration.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid byproducts (potassium chloride).
-
Isolate the this compound from the filtrate by distillation.
Protocol 2: Synthesis using an Ionic Liquid Catalyst (1-Butyl-3-methylimidazolium Bromide)
This protocol is adapted from a method described in patent literature.
Materials:
-
Methyl chloroacetate
-
Potassium fluoride (anhydrous)
-
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 100 ml flask, add 5.85g (0.1 mol) of potassium fluoride, 25 ml of N,N-dimethylformamide, 5.425g (0.05 mol) of methyl chloroacetate, and 0.219g (0.001 mol) of 1-butyl-3-methylimidazolium bromide.
-
Heat the mixture to 110°C and maintain for 2.5 hours with stirring.
-
After the reaction, cool the mixture to room temperature.
-
Filter the solid residue.
-
Analyze the filtrate by chromatography to determine the yield.
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the catalytic cycles and the general experimental workflow for comparing catalyst efficacy.
Caption: Experimental workflow for comparing catalyst efficacy.
Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).
Caption: Proposed role of Ionic Liquid (IL) in catalysis.
Conclusion
Both phase-transfer catalysts and ionic liquids present viable and effective options for the synthesis of this compound. Quaternary ammonium salts, as PTCs, offer a well-established and high-yielding route. Ionic liquids, while newer in this specific application, show great promise due to their high catalytic activity and the potential for process simplification by acting as both solvent and catalyst.
The choice of catalyst will ultimately depend on a variety of factors including cost, availability, reaction conditions, and downstream processing considerations. For industrial-scale production, the recyclability of the catalyst is also a critical factor, an area where ionic liquids may offer an advantage. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the most efficient and economical catalyst for the synthesis of this important chemical intermediate.
References
- 1. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 2. SN2 Fluorination reactions in ionic liquids: a mechanistic study towards solvent engineering - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives | MDPI [mdpi.com]
Performance Evaluation of Methyl Fluoroacetate Synthesis in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl fluoroacetate synthesis in various reaction media. The following sections detail experimental protocols, present comparative data on reaction yields and conditions, and illustrate key chemical pathways and workflows to aid in the selection of an optimal reaction environment.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation commonly involves the nucleophilic substitution of a leaving group in a methyl haloacetate precursor with a fluoride source. The choice of reaction medium is critical as it significantly influences the reaction kinetics, product yield, and selectivity by affecting the solubility of reactants and the solvation of the nucleophile. This guide focuses on the widely utilized method of fluorinating methyl chloroacetate with potassium fluoride, often facilitated by a phase-transfer catalyst.
Comparative Performance in Various Reaction Media
The selection of a suitable solvent is paramount for the efficient synthesis of this compound. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions (S(_N)2) involving anionic nucleophiles like the fluoride ion. These solvents can solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and, therefore, more nucleophilic.
Quantitative Performance Data
The following table summarizes the available quantitative data for the synthesis of this compound in different reaction media. It is important to note that direct comparison of yields should be done with caution as other reaction parameters such as catalyst, temperature, and reaction time may vary between the cited protocols.
| Reaction Medium (Solvent) | Fluoride Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethylformamide (DMF) / Acetamide | Potassium Fluoride (KF) | Tetrabutylammonium Bromide | 100-160 | Continuous flow | 87-91 | [1][2] |
| Dimethylformamide (DMF) | Potassium Fluoride (KF) | 1-Butyl-3-methylimidazolium chloride | 110 | 2.5 | 77.23 | [3] |
| Dimethylformamide (DMF) | Potassium Fluoride (KF) | 1-Butyl-3-methylimidazolium chloride | 130 | 5 | 72.37 | [3] |
Qualitative Comparison of Alternative Solvents
Based on general principles of S(_N)2 reactions and data from the synthesis of the homologous ethyl fluoroacetate, the following qualitative comparisons can be made for other common polar aprotic solvents.
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent known to be an excellent medium for S(_N)2 reactions. It is expected to effectively solvate potassium ions, thus enhancing the nucleophilicity of the fluoride anion. For the synthesis of ethyl fluoroacetate, a related process, the use of sulfolane (a structurally similar solvent to DMSO) in combination with acetamide has been reported to give high yields.[4] This suggests that DMSO could be a viable, and potentially superior, alternative to DMF, although direct comparative data for this compound synthesis is lacking.
-
Acetonitrile (ACN): Acetonitrile is another common polar aprotic solvent used for nucleophilic substitutions. While generally a good solvent for these reactions, its lower boiling point compared to DMF and DMSO might necessitate conducting the reaction under pressure to achieve the required temperatures for efficient fluorination. Some studies on nucleophilic fluorination of other substrates have shown acetonitrile to be a highly effective solvent.[5]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent with properties similar to DMF and is often used as a substitute. It is a good solvent for a wide range of organic and inorganic compounds and could be a suitable medium for the synthesis of this compound. However, like DMF, it is facing increasing regulatory scrutiny due to toxicity concerns.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound as described in the cited literature.
Synthesis in Dimethylformamide (DMF) / Acetamide with Phase-Transfer Catalysis[1][2]
This protocol is based on a continuous flow method described in Chinese patent CN104292104A.
Materials:
-
Potassium fluoride (KF)
-
Dimethylformamide (DMF)
-
Acetamide
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Methyl chloroacetate
Procedure:
-
A mixture of potassium fluoride, dimethylformamide, acetamide, and the phase-transfer catalyst is charged into a reaction kettle. The typical mass ratio of DMF to acetamide is between 1.4:1 and 1.6:1.
-
The mixture is stirred and heated to the reaction temperature, which is maintained between 100°C and 160°C.
-
Methyl chloroacetate is continuously fed into the reactor.
-
The gaseous product mixture is passed through a two-stage condensation system. In the first stage, unreacted methyl chloroacetate is condensed and recycled back to the reactor. In the second stage, the this compound product is condensed and collected.
Synthesis in Dimethylformamide (DMF) with an Ionic Liquid Catalyst[3]
This protocol is based on the synthesis described in Chinese patent CN102875370A.
Materials:
-
Potassium fluoride (KF)
-
Dimethylformamide (DMF)
-
Methyl chloroacetate
-
1-Butyl-3-methylimidazolium chloride
Procedure:
-
In a reaction flask, potassium fluoride (0.1 mol), dimethylformamide (25 mL), methyl chloroacetate (0.05 mol), and 1-butyl-3-methylimidazolium chloride (0.00075 mol) are combined.
-
The reaction mixture is heated to 110°C and stirred for 2.5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered.
-
The filtrate containing the this compound product is then purified.
Mandatory Visualizations
General Reaction Scheme for this compound Synthesis
The following diagram illustrates the fundamental chemical transformation in the synthesis of this compound from methyl chloroacetate.
Caption: General S(_N)2 reaction for the synthesis of this compound.
Experimental Workflow for Solvent Screening
This diagram outlines a logical workflow for evaluating the performance of different solvents for the synthesis of this compound.
Caption: A systematic workflow for the evaluation of reaction media.
Conclusion
The choice of reaction medium is a critical factor in the synthesis of this compound. Based on available data, a mixture of dimethylformamide and acetamide with a phase-transfer catalyst provides high yields in a continuous process. Dimethylformamide with an ionic liquid catalyst also shows good performance. While direct comparative data is limited, the general principles of S(_N)2 reactions suggest that other polar aprotic solvents such as DMSO and acetonitrile are promising alternatives that warrant further experimental investigation. The provided experimental protocols and workflows offer a solid foundation for researchers to optimize the synthesis of this compound for their specific applications.
References
- 1. CN104292104A - Method and device for preparing this compound - Google Patents [patents.google.com]
- 2. CN104292104B - The preparation method of a kind of methylfluoracetate and equipment - Google Patents [patents.google.com]
- 3. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 4. CN114940647B - Method for synthesizing ethyl fluoroacetate by using double solvents - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
Navigating the Environmental Maze: A Comparative Guide to the Fate and Degradation of Methyl Fluoroacetate and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the environmental journey of chemical compounds is paramount. This guide offers a detailed comparison of the environmental fate and degradation of methyl fluoroacetate (MFA), a potent rodenticide, with three of its alternatives: bromethalin, cholecalciferol, and zinc phosphide. Through a synthesis of available experimental data, this document aims to provide a clear and objective assessment to inform safer and more environmentally conscious chemical selection.
This compound (MFA) is a highly toxic organofluorine compound that has been used as a rodenticide.[1] Its environmental persistence and degradation are critical factors in assessing its overall environmental risk. This guide delves into the specifics of its breakdown in various environmental compartments and draws a comparative picture with other rodenticides that offer different mechanisms of action and environmental profiles.
Comparative Environmental Fate and Degradation at a Glance
The following table summarizes the key environmental fate parameters for this compound and its selected alternatives.
| Parameter | This compound (MFA) | Bromethalin | Cholecalciferol (Vitamin D3) | Zinc Phosphide |
| Primary Degradation Pathway | Hydrolysis, Biodegradation | Aerobic Soil Metabolism | Photodegradation, Isomerization | Hydrolysis |
| Half-Life in Soil | Data not readily available; expected to be mobile. | 132-235 days (aerobic)[1][2] | Not persistent[3] | < 1 week (moist soils) to > 1 month (dry soils)[4] |
| Half-Life in Water | Hydrolysis half-life: 4 days (pH 7), 10 hours (pH 8) | Stable to hydrolysis[1][2] | Data not readily available; low solubility. | Rapid hydrolysis; dependent on pH. |
| Atmospheric Half-Life | Estimated at 98 days (reaction with hydroxyl radicals)[1] | Low potential for volatilization[1] | Subject to photolysis[5] | Degradation product (phosphine) degrades quickly. |
| Key Degradation Products | Fluoroacetic acid, Methanol | Desmethylbromethalin[1][2] | Isotachysterol, Pre-vitamin D3[6][7] | Phosphine gas, Zinc ions[4][8] |
| Bioaccumulation Potential | Low (estimated BCF of 3) | High (Kow of 7.62, BCF of 120,000 in whole fish)[1] | Low (estimated BCF of 3)[5] | Not expected due to rapid mortality.[4] |
Delving into Degradation Pathways
The structural differences between these rodenticides lead to distinct degradation pathways in the environment.
This compound (MFA)
MFA's primary route of degradation is through hydrolysis, breaking down into fluoroacetic acid and methanol.[8] Fluoroacetic acid, a naturally occurring toxin found in some plants, can be further biodegraded by various microorganisms.[9] In the atmosphere, MFA is expected to be degraded by reaction with photochemically produced hydroxyl radicals.[1]
Bromethalin
Bromethalin, a neurotoxin, is notably persistent in soil. Its degradation occurs primarily through aerobic metabolism by soil microorganisms, with the major metabolite being desmethylbromethalin.[1][2] It is stable to hydrolysis, meaning it does not readily break down in water.[1][2] Due to its high octanol-water partition coefficient (Kow), bromethalin has a high potential to bioaccumulate in aquatic organisms.[1]
Cholecalciferol (Vitamin D3)
Cholecalciferol, a form of vitamin D, is susceptible to degradation by sunlight (photodegradation).[5] In the presence of heat and acidic conditions, it can undergo isomerization to form products like isotachysterol and pre-vitamin D3.[6][7] It is considered non-persistent in soil systems and has low water solubility.[3]
Zinc Phosphide
The environmental fate of zinc phosphide is primarily driven by hydrolysis. In the presence of water or stomach acid, it rapidly breaks down to form phosphine gas, which is the active toxicant, and zinc ions.[4][8] The persistence of zinc phosphide in the environment is highly dependent on moisture levels, with rapid degradation occurring in moist conditions.[4]
Visualizing the Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the degradation pathways and a general experimental workflow for assessing environmental fate.
Experimental Protocols: A Closer Look
The data presented in this guide are derived from various experimental studies. While specific protocols vary, the general methodologies for assessing environmental fate often include the following:
-
Hydrolysis Studies: These experiments are typically conducted following OECD Guideline 111. The test substance is dissolved in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) and incubated at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products, usually by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Aerobic and Anaerobic Soil Metabolism Studies: These studies, often following OECD Guideline 307, involve applying the radiolabeled test substance to soil samples. The treated soil is then incubated under controlled aerobic or anaerobic conditions. At specified intervals, soil samples are extracted and analyzed to determine the amount of the parent compound remaining and to identify and quantify major degradation products. The rate of degradation and the half-life are then calculated.
-
Photodegradation Studies: To assess the impact of sunlight on degradation, the test substance, either in an aqueous solution (OECD Guideline 316) or on a soil surface, is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of the test substance is measured over time to determine the rate of photodegradation.
Conclusion
The choice of a chemical compound, particularly one with the potential for environmental release like a rodenticide, carries with it a responsibility to understand its ultimate fate. This compound, while effective, undergoes hydrolysis and biodegradation, forming fluoroacetic acid, a toxic intermediate. In contrast, alternatives such as bromethalin exhibit significant persistence in soil, raising concerns about long-term contamination and bioaccumulation. Cholecalciferol appears to be a less persistent option, primarily degrading through photolysis. Zinc phosphide's fate is intrinsically linked to moisture, rapidly breaking down into phosphine gas.
This comparative guide highlights the trade-offs inherent in selecting a rodenticide from an environmental perspective. No single compound is without potential risks, and a thorough understanding of their degradation pathways, persistence, and the nature of their breakdown products is essential for making informed decisions that balance efficacy with environmental stewardship. Further research to fill existing data gaps, such as the definitive soil half-life of this compound and cholecalciferol, will be crucial for refining these environmental risk assessments.
References
- 1. aphis.usda.gov [aphis.usda.gov]
- 2. responsiblerodenticides.org [responsiblerodenticides.org]
- 3. Cholecalciferol [sitem.herts.ac.uk]
- 4. responsiblerodenticides.org [responsiblerodenticides.org]
- 5. ams.usda.gov [ams.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apvma.gov.au [apvma.gov.au]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Comparative Toxicity Analysis of Methyl Fluoroacetate and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of methyl fluoroacetate (MFA) and its structural analogs. The information presented is collated from toxicological studies to support further research and development in this area.
Executive Summary
This compound (MFA) and its analogs are a group of highly toxic organofluorine compounds. Their toxicity primarily stems from their metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase, a crucial component of the citric acid (TCA) cycle. This disruption of cellular respiration leads to severe physiological effects, including convulsions and respiratory failure. This guide presents a comparative analysis of the acute toxicity of MFA and several of its analogs, supported by available LD50 data. Detailed experimental protocols for key toxicological assays are also provided to aid in the design and interpretation of future studies.
Data Presentation: Comparative Acute Toxicity
The acute toxicity of this compound and its analogs varies depending on the specific chemical structure. The following table summarizes the available median lethal dose (LD50) values, providing a quantitative comparison of their toxic potency.
| Compound | Chemical Formula | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound (MFA) | FCH₂COOCH₃ | Mouse | Subcutaneous | 6 - 7 | [1] |
| Ethyl Fluoroacetate | FCH₂COOCH₂CH₃ | Rat | Oral | 4.68 | |
| Propyl Fluoroacetate | FCH₂COOCH₂CH₂CH₃ | Mouse | Intraperitoneal | 78 | |
| 2-Fluoroethyl Fluoroacetate | FCH₂COOCH₂CH₂F | Mouse | Subcutaneous | 8.5 | [2] |
| Allyl Fluoroacetate (AFA) | FCH₂COOCH₂CH=CH₂ | Mouse | Subcutaneous | 6 | [1] |
| 2-Chloroethyl Fluoroacetate (2-CFA) | FCH₂COOCH₂CH₂Cl | Mouse | Subcutaneous | 17.5 | [1] |
| Phenyl-fluorothiolacetate (PFT) | FCH₂COSC₆H₅ | Mouse | Subcutaneous | 80 | [1] |
Note: The LD50 values are reported as published and may have been determined using different methodologies.
Mechanism of Toxicity: A Common Pathway
The toxicity of this compound and its analogs is initiated by a process known as "lethal synthesis."[3] Following administration, these compounds are metabolized in the body. The ester group is hydrolyzed, releasing fluoroacetic acid. Fluoroacetic acid is then converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate.[3]
Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is essential for the conversion of citrate to isocitrate in the TCA cycle.[3] The inhibition of aconitase leads to a blockage of the TCA cycle, resulting in the accumulation of citrate and a severe deficit in cellular energy production (ATP).[3][4] This energy deprivation critically affects organs with high energy demands, such as the central nervous system and the heart, leading to the observed toxic effects like convulsions and cardiac abnormalities.[1]
Figure 1. Signaling pathway of this compound toxicity.
Experimental Protocols
Acute Toxicity (LD50) Determination
The following is a representative protocol for determining the acute oral LD50 of a substance in rodents, based on established toxicological guidelines. The exact historical protocols used to generate the data in the table may have varied.
Objective: To determine the median lethal dose (LD50) of a test compound following a single oral administration.
Materials:
-
Test compound (e.g., this compound or its analog)
-
Vehicle for administration (e.g., water, saline, or corn oil)
-
Rodents (e.g., mice or rats, specific strain, age, and sex)
-
Oral gavage needles
-
Syringes
-
Animal cages with appropriate bedding
-
Calibrated balance for weighing animals and test substance
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study. They are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Dose Preparation: The test substance is prepared in the selected vehicle to achieve the desired concentrations for dosing.
-
Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle alone. Typically, a range of dose levels is used, with a set number of animals per group.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis.
Figure 2. Experimental workflow for LD50 determination.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on cultured cells.
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Cultured cells (e.g., a relevant cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle alone.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The medium is removed and the formazan crystals are dissolved in a solubilization solution.[5]
-
Absorbance Measurement: The absorbance of each well is measured using a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined from the dose-response curve.
Aconitase Activity Assay
This protocol provides a general method for measuring the activity of aconitase, which can be adapted to assess the inhibitory effects of fluorocitrate.
Objective: To measure the activity of aconitase in a biological sample and to determine the inhibitory potential of a compound.
Materials:
-
Biological sample (e.g., isolated mitochondria or cell lysate)
-
Assay buffer
-
Substrate (citrate or isocitrate)
-
NADP+
-
Isocitrate dehydrogenase
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the biological sample (e.g., by sonication or detergent lysis) to release the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADP+, and isocitrate dehydrogenase.
-
Inhibitor Incubation (for inhibition studies): Pre-incubate the sample with the test inhibitor (e.g., fluorocitrate) for a specified time.
-
Initiate Reaction: Add the substrate (citrate) to the reaction mixture to start the enzymatic reaction. Aconitase will convert citrate to isocitrate.
-
Measurement: The isocitrate produced is then converted by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm over time.
-
Data Analysis: The rate of change in absorbance is proportional to the aconitase activity. For inhibition studies, the activity in the presence of the inhibitor is compared to the activity of a control without the inhibitor to determine the percent inhibition.
Figure 3. Logical relationship of aconitase inhibition by fluoroacetate analogs.
Conclusion
This guide provides a comparative overview of the acute toxicity of this compound and several of its analogs. The presented data and mechanistic insights are intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. The detailed experimental protocols offer a foundation for designing and conducting further studies to better understand the structure-toxicity relationships within this class of compounds and to develop potential therapeutic interventions. It is crucial to handle these compounds with extreme caution in a laboratory setting due to their high toxicity.
References
- 1. The toxicology and pharmacology of this compound (mfa) in animals, with some notes on experimental therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 3. Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 358. Toxic fluorine compounds containing the C–F link. Part I. This compound and Related Compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinating Agents: Benchmarking Methyl Fluoroacetate Against Industry Standards
In the landscape of pharmaceutical and agrochemical development, the introduction of fluorine into molecular scaffolds is a paramount strategy for enhancing a compound's metabolic stability, binding affinity, and overall bioactivity. The choice of fluorinating agent is therefore a critical decision in the synthesis of novel chemical entities. This guide provides a comprehensive performance comparison of methyl fluoroacetate against three widely utilized fluorinating agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and Selectfluor. The following sections present quantitative data, detailed experimental protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Performance Benchmark: A Quantitative Comparison
The efficacy of a fluorinating agent is best assessed through quantitative measures such as reaction yield, time, and substrate scope. Below is a summary of the performance of DAST, Deoxo-Fluor, and Selectfluor in common fluorination reactions.
Table 1: Deoxyfluorination of Alcohols
| Fluorinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| DAST | 4-Nitrobenzyl alcohol | CH₂Cl₂, rt, 1 h | 72 | |
| Deoxo-Fluor | Primary Alcohols | THF, rt to reflux | ~80-90 | [1] |
| PyFluor | Primary Alcohols | Dioxane, 80 °C, 12 h | ~85-95 |
Table 2: Deoxyfluorination of Ketones
| Fluorinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| DAST | Benzophenone | CH₂Cl₂, rt, 2 h | - | [2] |
| Deoxo-Fluor | Benzophenone | Neat, 84 °C, 24 h | 78 | [3] |
Table 3: Electrophilic Fluorination of Enol Esters
| Fluorinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Selectfluor | Tetralone Enol Acetate | 95/5 v/v MeCN/H₂O, rt, 4-19 h | High | [4] |
This compound: An Alternative Profile
Current literature primarily highlights this compound's role as a rodenticide and its synthesis, with limited data on its direct application as a general-purpose fluorinating agent in laboratory-scale organic synthesis.[5][6] The stability of the C-F bond in this compound makes the displacement of fluorine by nucleophiles challenging, suggesting lower reactivity as a nucleophilic fluorinating agent compared to other haloacetates.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are representative protocols for the use of DAST, Deoxo-Fluor, and Selectfluor.
Protocol 1: Fluorination of an Alcohol using DAST
Objective: To synthesize 4-nitrobenzyl fluoride from 4-nitrobenzyl alcohol.
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-nitrobenzyl alcohol (1.0 mmol) in dichloromethane (2.8 mL).
-
Add DAST (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the mixture for 1 hour.
-
Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield 4-nitrobenzyl fluoride.
Protocol 2: Deoxyfluorination of a Ketone using Deoxo-Fluor
Objective: To synthesize diaryldifluoromethanes from diaryl ketones.
Materials:
-
Diaryl ketone (e.g., benzophenone)
-
Deoxo-Fluor®
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, combine the diaryl ketone (1 g) and Deoxo-Fluor® (3 equivalents).
-
Heat the reaction mixture to 84 °C and maintain for 24 hours.
-
Monitor the reaction progress using ¹H NMR.
-
Upon completion, cool the reaction mixture and cautiously quench with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
Protocol 3: Electrophilic Fluorination of an Enol Ester using Selectfluor
Objective: To synthesize an α-fluoroketone from an enol ester.
Materials:
-
Enol ester (1 equivalent)
-
Selectfluor (1 equivalent)
-
Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
Suspend the enol ester and Selectfluor in a 95/5 v/v mixture of MeCN/H₂O (to a concentration of 0.38 mol L⁻¹).
-
Stir the mixture at room temperature for 4-19 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography.[4]
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes.
Nucleophilic Deoxyfluorination (DAST and Deoxo-Fluor)
DAST and Deoxo-Fluor are nucleophilic fluorinating agents that react with alcohols to form an intermediate alkoxyaminosulfur difluoride.[11] Subsequent nucleophilic attack by the fluoride ion, typically via an Sₙ2 pathway, leads to the formation of the alkyl fluoride with inversion of stereochemistry.[11]
Caption: General mechanism for nucleophilic deoxyfluorination by DAST and Deoxo-Fluor.
Electrophilic Fluorination (Selectfluor)
Selectfluor is an electrophilic fluorinating agent, acting as a source of "F⁺".[12] The reaction with an enol ester is believed to proceed through a polar two-electron process, involving an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer mechanism.[13]
Caption: Proposed mechanism for the electrophilic fluorination of enol esters by Selectfluor.
Experimental Workflow: A Generalized Overview
The following diagram illustrates a typical workflow for a fluorination reaction in a research setting, from reaction setup to product isolation and analysis.
Caption: A generalized experimental workflow for a typical fluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.co.za [journals.co.za]
- 7. Buy this compound | 453-18-9 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Fluoroacetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic chemicals like methyl fluoroacetate is paramount. Adherence to strict protocols not only ensures personal safety but also environmental protection and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the highest safety standards.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and is fatal if swallowed, in contact with skin, or if inhaled.[1] Therefore, all handling and disposal procedures must be conducted within a designated area, such as a chemical fume hood, to minimize exposure risk.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Wear robust chemical-resistant gloves. If contact occurs, dispose of the contaminated gloves immediately as hazardous waste.[3]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required, especially where a splash hazard exists.[3]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3]
-
Respiratory Protection: Use a respirator if working outside a fume hood or in poorly ventilated areas.[1]
**Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for acutely hazardous waste, often designated as "P-listed" by the Environmental Protection Agency (EPA).[4][5]
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and identify its hazards (e.g., Toxic, Flammable).[5]
-
Container Size Limitation: For acutely hazardous wastes, the collection container at a satellite accumulation area must not exceed one quart in volume.[4][5]
-
Avoid Mixing: Never mix this compound waste with other incompatible materials.[6]
Step 2: Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing boats, and paper towels, must be collected as hazardous waste.[5] These items can be placed in a sealable bag, which is then placed in the designated hazardous waste container. The bag itself must not exceed the one-quart limit.[5]
-
Empty Containers: "Empty" containers that held this compound are also considered hazardous waste and must be disposed of accordingly.[5] They should not be reused. For a container to be considered "empty," it must be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected as hazardous waste.[4]
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from heat, sparks, and open flames. The storage location should be a well-ventilated area.[1]
-
Secondary Containment: It is best practice to store containers of acutely toxic chemicals in unbreakable secondary containment to prevent spills.[3]
Step 4: Arranging for Disposal
-
Licensed Waste Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][8] Your institution's Environmental Health & Safety (EHS) office will have established procedures for the pickup and disposal of hazardous waste.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[9][10][11]
Quantitative Data Summary
| Parameter | Specification | Source |
| Acute Toxicity (Oral, Rat LD50) | 3500 µg/kg | [12] |
| Acute Toxicity (Dermal, Rabbit LD50) | 20 mg/kg | [12] |
| Acute Toxicity (Inhalation, Rat LC50) | 300 mg/m³/10M | [12] |
| P-listed Waste Container Limit | ≤ 1 quart | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound | 453-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 5. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 6. essr.umd.edu [essr.umd.edu]
- 7. This compound | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
Handling Methyl Fluoroacetate: A Guide to Personal Protective Equipment and Safe Practices
For Immediate Reference: Key Safety and Handling Information
Methyl fluoroacetate is a highly toxic and flammable substance that necessitates stringent safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), safe handling procedures, and disposal plans. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.
Chemical Safety Data
While specific occupational exposure limits (OELs) have not been established for this compound, its high toxicity is well-documented.[1] The following data underscores the critical need for caution and strict adherence to safety protocols.
| Data Point | Value | Source |
| Acute Oral Toxicity | TDLo (Human, male): 0.65 mg/kg | [1] |
| LD50 (Rat): 3.5 mg/kg | [1] | |
| Acute Inhalation Toxicity | LC50 (Rat): 300 mg/m³ (10 min) | [1] |
| Acute Dermal Toxicity | LD50 (Rabbit): 20 mg/kg | [1] |
| Hazard Statements | Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE.
| PPE Category | Specifications |
| Hand Protection | Impervious gloves are required.[1][3] While specific breakthrough times for this compound are not readily available, it is recommended to use gloves resistant to organic esters and halogenated compounds. Butyl rubber or Viton® gloves are often recommended for highly toxic substances. Double gloving can provide an additional layer of protection. Thin gauge disposable gloves (e.g., nitrile) are suitable only for incidental contact and must be replaced immediately upon any splash or suspected contamination. |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.[3] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood .[1] If there is a risk of exposure exceeding the capacity of the fume hood, a NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator must be used.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] |
| Protective Clothing | An impervious lab coat or apron and closed-toe shoes are required.[1] For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls should be worn.[3] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the key procedures.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit appropriate for flammable and toxic liquids is readily available.
Handling and Experimental Work
-
Grounding and Bonding: Ground and bond all containers when transferring the material to prevent static discharge.[5]
-
Spark-Proof Tools: Use only non-sparking tools and explosion-proof equipment.[5]
-
Controlled Dispensing: Dispense the smallest amount of this compound necessary for the experiment.
-
Constant Vigilance: Never leave an experiment involving this compound unattended.
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin and eyes.[2]
Storage
-
Secure and Ventilated: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5]
-
Locked Storage: The storage area should be locked to restrict access.[3]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill and Emergency Procedures
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Use a spark-proof tool to collect the absorbed material.
-
Personal Exposure:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal
-
Hazardous Waste: this compound and any materials contaminated with it are considered hazardous waste.
-
Proper Labeling and Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[2] Do not dispose of down the drain or with regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
